molecular formula C21H24N2O3 B15591267 Gelsevirine

Gelsevirine

Cat. No.: B15591267
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-UHFFFAOYSA-N
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Description

1-Methoxygelsemine is an indole alkaloid.
1-Methoxygelsemine has been reported in Gelsemium elegans with data available.

Properties

IUPAC Name

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCMFCWHWCCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Gelsevirine: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a potent monoterpenoid indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it elucidates the molecular signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first isolated and characterized in 1953 by H. Schwarz and Léo Marion. Their research, focused on the minor alkaloidal constituents of Gelsemium sempervirens Ait., led to the identification of a new tertiary base which they named "gelseverine". This discovery was a significant contribution to the understanding of the complex phytochemical profile of the Gelsemium genus.

Natural Sources of this compound

This compound is primarily found in flowering plants of the genus Gelsemium, belonging to the family Gelsemiaceae. These plants are native to southeastern and eastern Asia, as well as North and Central America. The most prominent natural sources of this compound include:

  • Gelsemium elegans (Gardner & Champ.) Benth.: This plant, widely distributed in Southeast Asia, is a major source of this compound and other related alkaloids.[1]

  • Gelsemium sempervirens (L.) J.St.-Hil.: Known as yellow jessamine, this species is native to the southeastern and south-central United States and is the plant from which this compound was first isolated.

  • Gelsemium rankinii Small: This species, also found in the southeastern United States, contains this compound, although it is often a less abundant source compared to G. elegans and G. sempervirens.[2]

The concentration of this compound can vary depending on the plant part, geographical location, and season of harvest.

Quantitative Data on this compound Isolation

Modern chromatographic techniques have enabled the efficient isolation and quantification of this compound from its natural sources. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method.

Plant SourceCrude Extract (mg)This compound Yield (mg)Purity (%)Reference
Gelsemium elegans30021.298.6[3]
Gelsemium elegans150019596.7[3]
Gelsemium elegans206.67.293.5[3]

Experimental Protocols

Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a common method for the preparative separation and purification of this compound from a crude extract of Gelsemium elegans.

4.1.1. Materials and Apparatus

  • Crude alkaloid extract of Gelsemium elegans

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • Solvents: Chloroform, Methanol (analytical grade)

  • 0.1 mol/L Hydrochloric acid (HCl)

4.1.2. Procedure

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of chloroform-methanol-0.1 mol/L hydrochloric acid in a volume ratio of 4:4:2. The two phases are thoroughly mixed and allowed to separate in a separatory funnel at room temperature. The upper and lower phases are collected separately.

  • HSCCC Instrument Preparation: The multilayer coil of the HSCCC instrument is entirely filled with the upper phase as the stationary phase.

  • Sample Loading: Dissolve the crude extract of G. elegans in a suitable volume of the lower phase (mobile phase).

  • Chromatographic Separation: Inject the sample solution into the HSCCC system. The mobile phase is pumped through the coil at a specific flow rate while the apparatus is rotated at a high speed.

  • Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected based on the elution profile.

  • Purification and Analysis: The collected fractions containing this compound are combined and concentrated. The purity of the isolated this compound is then determined by High-Performance Liquid Chromatography (HPLC).[3]

Structural Elucidation of this compound

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

4.2.1. Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides information about the molecular weight of the compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (Proton NMR): Determines the number and types of protons in the molecule and their connectivity.

  • ¹³C-NMR (Carbon-13 NMR): Determines the number and types of carbon atoms in the molecule.

  • 2D-NMR (COSY, HSQC, HMBC): Provides detailed information about the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.[3]

Signaling Pathways and Biological Activity

This compound has been shown to modulate key signaling pathways involved in inflammation and immune response.

Inhibition of the STING Signaling Pathway

This compound acts as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Additionally, this compound promotes the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21. This inhibition of STING activation leads to a reduction in the production of pro-inflammatory cytokines and type I interferons.

STING_Pathway_Inhibition_by_this compound cluster_inhibition Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (Inactive) cGAMP->STING Binds & Activates STING_active STING (Active Dimer) STING->STING_active Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates Ubiquitination K48-linked Ubiquitination & Degradation STING_active->Ubiquitination IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Induces Transcription This compound This compound This compound->STING Competitively Binds TRIM21 TRIM21 This compound->TRIM21 Upregulates & Recruits inhibit_point This compound->inhibit_point TRIM21->STING_active Mediates

This compound inhibits the STING signaling pathway.
Downregulation of the JAK2-STAT3 Signaling Pathway

This compound has been shown to directly inhibit the kinase activity of Janus kinase 2 (JAK2). This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). As a result, the translocation of p-STAT3 to the nucleus is blocked, leading to the downregulation of target inflammatory genes. This mechanism contributes to the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation.

JAK2_STAT3_Pathway_Inhibition_by_this compound cluster_inhibition Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->JAK2 Directly Inhibits Kinase Activity inhibit_point This compound->inhibit_point

This compound downregulates the JAK2-STAT3 pathway.

Experimental Workflow: From Plant Material to Bioactivity Assay

The following diagram illustrates a typical workflow for the study of this compound, from the collection of plant material to the assessment of its biological activity.

Gelsevirine_Workflow Plant_Material Gelsemium Plant Material (e.g., G. elegans) Extraction Crude Alkaloid Extraction Plant_Material->Extraction Purification HSCCC Purification Extraction->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Bioactivity_Assay Biological Activity Assays (e.g., STING inhibition, Anti-inflammatory) Pure_this compound->Bioactivity_Assay Data_Analysis Data Analysis and Interpretation Bioactivity_Assay->Data_Analysis

General experimental workflow for this compound research.

Conclusion

This compound stands out as a pharmacologically significant monoterpenoid indole alkaloid with well-defined mechanisms of action. Its discovery in the mid-20th century has paved the way for extensive research into its therapeutic potential. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for scientists and researchers aiming to further explore the properties and applications of this intriguing natural product. Continued investigation into this compound and its derivatives may lead to the development of novel therapeutic agents for a range of inflammatory and immune-related disorders.

References

Biological activities of Gelsevirine alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Gelsevirine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans and Gelsemium rankinii.[1][2][3] These plants have a history of use in traditional folk medicine for conditions like anxiety and neuralgia.[4] Modern pharmacological studies have begun to elucidate the molecular mechanisms behind this compound's bioactivities, revealing its potential as a therapeutic agent. Compared to other alkaloids from the same genus, this compound exhibits potent biological effects with lower toxicity.[5][4] This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anti-inflammatory, neuroprotective, and receptor-modulating effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anti-inflammatory and Neuroprotective Activities

A significant body of research has focused on this compound's potent anti-inflammatory and neuroprotective properties, primarily through its modulation of key signaling pathways in immune cells of the central nervous system (CNS).

Inhibition of the JAK2-STAT3 Signaling Pathway in Microglia

This compound has demonstrated a protective effect in animal models of ischemic stroke by mitigating neuroinflammation.[1][6] The mechanism centers on its ability to suppress the over-activation of microglia, the resident immune cells in the brain.[1][6][7] In vitro studies have shown that this compound does not affect the viability of primary neurons, astrocytes, or BV2 microglial cells at concentrations up to 100 μM, indicating a favorable safety profile for neural cells.[1]

The core of its anti-inflammatory action in this context is the direct inhibition of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS) or conditioned medium from oxygen-glucose deprivation (OGD) neurons, microglia become over-activated.[1][7] this compound intervenes by binding to JAK2, which inhibits its phosphorylation and subsequent activation.[1] This, in turn, prevents the phosphorylation of STAT3, a key transcription factor for numerous pro-inflammatory genes.[1][6] The downregulation of this pathway leads to a decrease in the production of inflammatory factors, reduced reactive oxygen species (ROS) production, and attenuated mitochondrial dysfunction in microglia.[1][6][7]

Gelsevirine_JAK2_STAT3 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Inflammatory_Genes Pro-inflammatory Gene Transcription pSTAT3->Inflammatory_Genes Translocation This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits neuroinflammation by targeting the JAK2-STAT3 pathway.
Inhibition of the STING Signaling Pathway

This compound is also a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway.[5][4][8] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering the production of interferons and other pro-inflammatory cytokines.[8][9] Dysregulation of this pathway is implicated in sepsis and other inflammatory conditions.[5][4][8]

This compound directly targets STING by binding with high affinity to its cyclic dinucleotide (CDN)-binding pocket.[5][4][8] This competitive binding locks STING in an inactive conformation, preventing the dimerization required for its activation.[4][8] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, possibly by upregulating and recruiting the E3 ligase TRIM21.[4][8] By inhibiting STING activation, this compound potently suppresses the downstream signaling cascade involving TBK1 and p65, thereby reducing the expression of interferon and inflammatory cytokines in macrophages.[5][4] This mechanism is central to its protective effects in animal models of sepsis and sepsis-associated encephalopathy (SAE), where it improves survival rates, mitigates organ damage, and reduces microglial pyroptosis.[5][4][10]

Gelsevirine_STING_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS Senses STING_ER STING (on ER) cGAMP->STING_ER Binds & Activates STING_Active STING Dimerization & Translocation STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation p65 p65 (NF-κB) pTBK1->p65 Phosphorylates pp65 p-p65 p65->pp65 Cytokines IFNs & Pro-inflammatory Cytokines pp65->Cytokines Induces Transcription This compound This compound This compound->STING_ER Competitively Binds (Inhibits Activation) Ub_Deg K48-linked Ubiquitination & Degradation This compound->Ub_Deg Ub_Deg->STING_ER Promotes

Caption: this compound inhibits the cGAS-STING pathway via direct binding and degradation.

Effects on Neurotransmitter Receptors

Beyond its immunomodulatory effects, this compound also interacts with key inhibitory receptors in the CNS. Electrophysiological studies have shown that this compound can inhibit glycine (B1666218) receptors (GlyRs). Specifically, it inhibits GlyRs composed of α1 subunits with a half-maximal inhibitory concentration (IC50) of 40.6 ± 8.2 μM.[11] This interaction suggests a potential role for this compound in modulating neuronal excitability and synaptic transmission, which could contribute to its observed analgesic and anxiolytic properties.[5][4][11]

Anticancer Potential

The anticancer activity of this compound is less characterized than that of other related alkaloids like Sempervirine.[12] However, preliminary evidence suggests potential activity. A related compound, (4R)-19-oxo-gelsevirine N4-oxide, demonstrated a significant inhibitory effect on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells, with an IC50 value of 6.18 ± 1.07 μM.[3] While not a direct measure of cytotoxicity against cancer cells, the inhibition of inflammatory mediators like nitric oxide is relevant in the tumor microenvironment. Further research is required to fully elucidate the direct anticancer effects and mechanisms of this compound.

Summary of Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Bioactivity of this compound and Related Compounds

Biological Activity Assay System Target/Cell Line Measured Parameter Value Reference
Cytotoxicity CCK8 Assay Primary Neurons, Astrocytes, BV2 cells Cell Viability No significant effect [1]
at up to 100 µM
STING Pathway Inhibition RT-PCR Raw264.7 cells (murine macrophages) Ifnb1 mRNA expression IC50 = 3.82 µM [4]
RT-PCR THP-1 cells (human monocytes) IFNB1 mRNA expression IC50 = 6.47 µM [4]
Glycine Receptor Inhibition Electrophysiology GlyRs (α1 subunits) in oocytes Current Inhibition IC50 = 40.6 ± 8.2 µM [11]

| Anti-inflammatory | Griess Assay | RAW 264.7 macrophages | Nitric Oxide Production | IC50 = 6.18 ± 1.07 µM* |[3] |

*Data for (4R)-19-oxo-gelsevirine N4-oxide, a related compound.

Table 2: In Vivo Efficacy of this compound

Animal Model Disease Dosing Regimen Key Outcomes Reference
MCAO Mouse Model Ischemic Stroke i.p. administration Improved infarct volume, neurological function, reduced neuron apoptosis & inflammation [1][6]
CLP Mouse Model Sepsis 10, 20 mg/kg i.p. (post-surgery) Increased survival rate, reduced lung injury, decreased serum IL-6 & TNF-α [5][4]

| CLP Mouse Model | Sepsis-Associated Encephalopathy | i.p. administration | Increased survival rate, ameliorated cognitive impairment, reduced hippocampal inflammation |[10] |

CLP: Cecal Ligation and Puncture; i.p.: Intraperitoneal; MCAO: Middle Cerebral Artery Occlusion.

Detailed Experimental Protocols

This section provides an overview of the key methodologies used in the cited studies to evaluate the biological activities of this compound.

Cell Viability Assessment (CCK8 Assay)
  • Objective: To assess the cytotoxicity of this compound on neural cells.

  • Procedure:

    • Primary neurons, astrocytes, or BV2 microglial cells are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound (e.g., up to 100 μM) for a specified duration (e.g., 24 hours).

    • Following treatment, Cell Counting Kit-8 (CCK8) solution is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.[1]

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Objective: To evaluate the therapeutic efficacy of this compound in a polymicrobial sepsis model.

  • Procedure:

    • Male C57BL/6J mice are anesthetized (e.g., with 2% isoflurane).

    • A midline abdominal incision is made to expose the cecum.

    • The cecum is ligated below the ileocecal valve and punctured (e.g., once or twice with a 22-gauge needle). A small amount of fecal matter is extruded.

    • The cecum is repositioned, and the abdominal incision is closed.

    • Sham-operated animals undergo the same procedure without ligation and puncture.

    • This compound (e.g., 10 or 20 mg/kg) or vehicle is administered intraperitoneally at specified time points (e.g., 5 hours post-CLP surgery).

    • Outcomes measured include survival rate, organ damage (histology), lung wet-to-dry ratio, and serum levels of inflammatory cytokines (IL-6, TNF-α) and organ injury markers (BUN, creatinine, AST, ALT).[4]

Experimental_Workflow_CLP Start Anesthetize Mice CLP Cecal Ligation and Puncture (CLP) [or Sham Operation] Start->CLP Treatment Administer this compound (10/20 mg/kg, i.p.) or Vehicle 5h Post-CLP CLP->Treatment Monitoring Monitor Survival Rate Treatment->Monitoring Sacrifice Sacrifice Mice at 15h Post-CLP Treatment->Sacrifice Analysis Harvest Blood & Tissues (Lung, Liver, Kidney) Histopathology (H&E Staining) Biochemical Analysis (ELISA for Cytokines) Western Blot (STING, p-TBK1) Sacrifice->Analysis

Caption: Experimental workflow for the in vivo Cecal Ligation and Puncture (CLP) sepsis model.
Western Blot Analysis

  • Objective: To quantify the protein levels and phosphorylation status of key signaling molecules.

  • Procedure:

    • Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies overnight at 4°C. Target-specific primary antibodies may include those against JAK2, p-JAK2, STAT3, p-STAT3, STING, p-TBK1, and p65.[1][5]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Surface Plasmon Resonance (SPR) Binding Analysis
  • Objective: To quantitatively measure the binding affinity between this compound and its protein target (STING).

  • Procedure:

    • Recombinant STING protein is immobilized on a sensor chip surface.

    • A series of this compound concentrations are passed over the chip surface.

    • The binding events are detected in real-time by monitoring changes in the refractive index at the surface, measured in response units (RU).

    • Association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

    • The equilibrium dissociation constant (KD), which reflects binding affinity, is calculated from these rates. This method confirmed a high-affinity interaction between this compound and STING.[5][8]

Conclusion

This compound is a promising natural alkaloid with well-defined biological activities, particularly in the realms of anti-inflammation and neuroprotection. Its multifaceted mechanism of action, involving the dual inhibition of the JAK2-STAT3 and STING signaling pathways, provides a strong rationale for its therapeutic potential in conditions such as ischemic stroke and sepsis. The compound's favorable safety profile in neural cells and its ability to modulate inhibitory neurotransmitter receptors further broaden its potential applications. While its anticancer properties require more extensive investigation, the existing data warrant further exploration. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound from preclinical models toward potential clinical applications.

References

Gelsevirine: A Technical Guide on its Anxiolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a principal alkaloid isolated from the Gelsemium genus, has emerged as a compound of interest for its potential anxiolytic properties. Traditionally used in folk medicine, recent scientific investigations have begun to elucidate the neuropharmacological basis for its effects. This technical guide provides a comprehensive overview of the current state of research into this compound's potential as an anxiolytic agent. It consolidates available quantitative data from preclinical studies, details established experimental protocols for assessing anxiolytic activity, and explores the putative mechanisms of action, including its interaction with inhibitory neurotransmitter receptors. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the therapeutic promise of this compound and the areas requiring further investigation.

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions globally, necessitating the development of novel and effective therapeutic agents. Traditional medicine has often been a source of inspiration for modern drug discovery, and the alkaloids derived from the Gelsemium plant genus are a case in point. Among these, this compound has been identified as having potential anxiolytic effects, alongside its better-studied counterparts, Gelsemine and Koumine[1][2]. This guide focuses specifically on the scientific evidence supporting the anxiolytic potential of this compound, providing a technical framework for its continued investigation.

Preclinical Efficacy: In Vivo Studies

The anxiolytic effects of this compound have been primarily evaluated in rodent models of anxiety. The most commonly employed assays are the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test, which are validated paradigms for screening anxiolytic compounds[3][4].

Quantitative Data from Animal Models

While specific quantitative data for this compound from behavioral assays are not extensively published, one study reports that a mixture of alkaloids including this compound, Gelsemine, and Koumine exhibited anxiolytic effects at doses ranging from 0.4 to 10 mg/kg in mice[5]. To provide a comprehensive picture, the following tables include available data on this compound and related Gelsemium compounds.

Table 1: Anxiolytic Activity of Gelsemium Alkaloids in the Elevated Plus Maze (EPM)

CompoundSpeciesDose (mg/kg)Route of AdministrationKey FindingsReference
This compound, Koumine, Gelsemine (mixture)Mouse0.4 - 10Not SpecifiedAnxiolytic effects observed[5]
GelsemineMouse0.4, 2, 10i.p.Increased percentage of open-arm entries and time spent in open arms[6]

Table 2: Anxiolytic Activity of Gelsemium Compounds in the Light-Dark Box (LDB) Test

CompoundSpeciesDoseRoute of AdministrationKey FindingsReference
Gelsemium sempervirens dilutions (5C, 9C, 30C)MouseNot Applicablei.p.Increased percentage of time spent in the light compartment and number of transitions[7][8]
GelsemineMouse0.4, 2, 10i.p.Increased percentage of time spent and distance traveled in the light compartment; increased number of transitions[6][9]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of anxiolytic activity. The following are detailed methodologies for the EPM and LDB tests, which are applicable for evaluating this compound.

Elevated Plus Maze (EPM) Protocol

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces[3].

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Animals are habituated to the testing room for at least 1 hour before the experiment.

    • This compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each animal is placed individually in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute session.

    • Behavior is recorded using a video camera and tracking software.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of locomotor activity).

Light-Dark Box (LDB) Test Protocol

The LDB test capitalizes on the conflict between the innate exploratory drive of rodents and their aversion to brightly lit areas[4].

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Animals are habituated to the testing room.

    • This compound or vehicle is administered prior to the test.

    • Each animal is placed in the center of the illuminated compartment.

    • The animal is allowed to freely explore the apparatus for a 5 to 10-minute session.

    • Behavior is recorded and analyzed.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total distance traveled (to assess general motor activity).

Mechanism of Action

The precise molecular mechanisms underlying the anxiolytic effects of this compound are still under investigation. However, evidence suggests the involvement of inhibitory neurotransmitter systems, particularly the glycine (B1666218) receptor (GlyR).

Modulation of Glycine Receptors

Recent electrophysiological studies have demonstrated that this compound, along with other Gelsemium alkaloids, can modulate the function of GlyRs. Specifically, this compound has been shown to inhibit α1 glycine receptors.

Table 3: this compound Activity at Inhibitory Receptors

Receptor SubtypeEffectIC50 (μM)Reference
α1 Glycine ReceptorInhibition40.6 ± 8.2[1]

GlyRs are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. By inhibiting these receptors, this compound may alter the overall inhibitory tone in the central nervous system, a mechanism that could contribute to its anxiolytic effects. However, the exact relationship between GlyR inhibition and anxiolysis is complex and requires further study.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_housing Animal Housing & Acclimation randomization Randomization into Groups animal_housing->randomization This compound This compound Administration randomization->this compound vehicle Vehicle Control randomization->vehicle positive_control Positive Control (e.g., Diazepam) randomization->positive_control epm Elevated Plus Maze (EPM) This compound->epm ldb Light-Dark Box (LDB) This compound->ldb vehicle->epm vehicle->ldb positive_control->epm positive_control->ldb data_collection Video Tracking & Data Collection epm->data_collection ldb->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Workflow for preclinical evaluation of this compound's anxiolytic effects.

Putative Signaling Pathway

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glycine Glycine glyr Glycine Receptor (GlyR) (Ligand-gated Cl- channel) glycine->glyr Binds & Activates cl_influx Cl- Influx glyr->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition of Neuron) cl_influx->hyperpolarization anxiolysis Potential Anxiolytic Effect hyperpolarization->anxiolysis Contributes to This compound This compound This compound->glyr Inhibits (IC50 = 40.6 µM)

Caption: this compound's inhibitory action on the glycine receptor signaling pathway.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a potential anxiolytic agent. Preclinical studies, although limited, indicate its activity in established animal models of anxiety. The inhibitory effect of this compound on glycine receptors provides a plausible, albeit not fully elucidated, mechanism of action that warrants further investigation.

To advance the development of this compound as a therapeutic candidate, the following research priorities are recommended:

  • Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for this compound's anxiolytic effects and to assess its safety profile.

  • Quantitative Behavioral Analysis: Detailed quantitative data from well-controlled EPM and LDB studies, specifically with purified this compound, are essential to robustly characterize its anxiolytic efficacy.

  • Mechanism of Action Studies: Further research is required to fully understand the role of glycine receptor modulation in the anxiolytic effects of this compound and to explore other potential molecular targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

References

Gelsevirine's Interaction with Innate Immune Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsevirine (B199093), a natural alkaloid, has emerged as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system's response to cytosolic DNA. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the STING pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms. This compound exerts its immunomodulatory effects through a dual mechanism: competitive inhibition of STING activation and promotion of its proteasomal degradation. These actions lead to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines, highlighting its therapeutic potential in managing STING-driven inflammatory diseases such as sepsis.

Mechanism of Action: this compound as a STING Inhibitor

The innate immune system relies on pattern recognition receptors to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The cGAS-STING pathway is a key signaling cascade activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of many viral and bacterial infections, as well as cellular damage.

This compound has been identified as a direct inhibitor of STING signaling.[1][2][3] Its mechanism of action is multifaceted:

  • Competitive Binding: this compound competitively binds to the C-terminal domain (CTD) of the STING protein.[1][2][3] This is the same binding pocket utilized by the natural STING ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP). By occupying this site, this compound prevents the conformational changes in STING that are necessary for its activation and dimerization.[1][3]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination of STING, a process mediated by the E3 ubiquitin ligase TRIM21.[1][3] This ubiquitination marks STING for proteasomal degradation, thereby reducing the total cellular levels of the STING protein and dampening the downstream signaling cascade.[1][3]

The net effect of these actions is the suppression of the STING-TBK1-IRF3 signaling axis. This leads to a reduction in the phosphorylation of key downstream signaling molecules, including TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), and the p65 subunit of NF-κB.[4] Consequently, the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., IL-6, TNF-α) is significantly diminished.[1][5]

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data on the interaction of this compound with the STING pathway.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound

ParameterDescriptionCell Line / SystemValueReference(s)
Kd Binding affinity of this compound to human STING proteinSurface Plasmon Resonance27.6 μM[1]
IC50 Half-maximal inhibitory concentration for IFN-β mRNA expressionRaw264.7 (murine macrophages)5.365 μM[1]
IC50 Half-maximal inhibitory concentration for IFN-β mRNA expressionTHP-1 (human monocytic cells)0.766 μM[1]

Table 2: In Vivo Efficacy of this compound in a Cecal Ligation and Puncture (CLP) Sepsis Model

ParameterAnimal ModelThis compound DoseOutcomeReference(s)
Survival Rate C57BL/6J mice10 mg/kg and 20 mg/kg (post-operative administration)Significantly extended survival period[3][6]
Inflammation C57BL/6J mice10 mg/kg and 20 mg/kgMitigated acute organ damage and reduced systemic inflammation[3][6]

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the STING Signaling Pathway

STING_Pathway_Inhibition cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active dimer) STING_inactive->STING_active dimerization Ub K48-linked Ubiquitination STING_inactive->Ub TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates NFkB NF-κB (p65/p50) pTBK1->NFkB phosphorylates IKK (activates NF-κB) This compound This compound This compound->STING_inactive competitively binds (inhibition) TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive mediates Proteasome Proteasomal Degradation Ub->Proteasome targets for pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription translocates to nucleus pNFkB p-p65 NFkB->pNFkB pNFkB->Transcription translocates to nucleus Cytokines Type I IFNs (IFN-β) Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines induces

This compound's inhibitory mechanism on the STING pathway.
Experimental Workflow for Assessing this compound's Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., Raw264.7, THP-1) gelsevirine_treatment This compound Treatment (dose-response) cell_culture->gelsevirine_treatment sting_agonist STING Agonist Stimulation (e.g., 2'3'-cGAMP) gelsevirine_treatment->sting_agonist cell_lysis Cell Lysis sting_agonist->cell_lysis rna_extraction RNA Extraction & cDNA Synthesis sting_agonist->rna_extraction protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-TBK1, p-IRF3, p-p65) protein_quant->western_blot co_ip Co-Immunoprecipitation (STING Ubiquitination) protein_quant->co_ip pull_down Biotin Pull-down (Competitive Binding) protein_quant->pull_down rt_qpcr RT-qPCR (IFN-β, IL-6, TNF-α mRNA) rna_extraction->rt_qpcr spr Surface Plasmon Resonance (Binding Affinity - Kd) clp_model Cecal Ligation and Puncture (CLP) Sepsis Model in Mice gelsevirine_admin This compound Administration (i.p. or i.v.) clp_model->gelsevirine_admin monitoring Monitoring (Survival, Clinical Score) gelsevirine_admin->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Analysis (Cytokine levels, Histopathology) sample_collection->analysis

References

The Role of Gelsevirine in Modulating Cytokine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), an alkaloid extracted from the plant Gelsemium elegans, has emerged as a potent modulator of the immune system, exhibiting significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates the production of a wide array of cytokines. Primarily, this compound functions as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It achieves this by competitively binding to the cyclic dinucleotide (CDN) binding pocket of STING, thereby locking it in an inactive conformation. Furthermore, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, a process potentially mediated by the E3 ubiquitin ligase TRIM21. This dual-action inhibition effectively dampens the downstream activation of key transcription factors such as NF-κB and IRF3, leading to a marked reduction in the production of pro-inflammatory cytokines including Interferon-β (IFN-β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). Additionally, independent studies have revealed that this compound can also exert its anti-inflammatory effects by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in immune cells like microglia. Interestingly, while potently suppressing pro-inflammatory mediators, this compound has also been observed to enhance the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain cell types, suggesting a nuanced role in immune homeostasis. This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for their validation, and present visual representations of the intricate signaling pathways involved.

Introduction

Chronic inflammation is a hallmark of numerous diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. Cytokines, a broad and diverse category of small proteins, are central players in orchestrating the inflammatory response. The dysregulation of cytokine production, often characterized by an overabundance of pro-inflammatory mediators, is a key driver of pathology in these diseases. Consequently, the identification and characterization of novel therapeutic agents that can effectively modulate cytokine production is a major focus of drug discovery and development.

This compound, an oxindole (B195798) alkaloid, has garnered significant attention for its potent anti-inflammatory and immunomodulatory activities.[1] This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the mechanisms through which this compound influences cytokine production at the molecular level.

Quantitative Data on this compound's Effect on Cytokine Production

The immunomodulatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its inhibitory and, in some cases, stimulatory effects on cytokine production.

Cell LineCytokineStimulantThis compound ConcentrationEffectIC50Reference
Raw264.7 (murine macrophages)IFN-β (mRNA)2'3'-cGAMPDose-dependentInhibition5.365 µM[2]
THP-1 (human monocytes)IFN-β (mRNA)2'3'-cGAMPDose-dependentInhibition0.766 µM[2]
Raw264.7IL-6 (mRNA)2'3'-cGAMP, ISD, poly(dA:dT)10 µMInhibition-[2]
THP-1IL-6 (mRNA)2'3'-cGAMP, ISD, poly(dA:dT)10 µMInhibition-[2]
BV2 (murine microglia)Inflammatory CytokinesConditioned MediumNot specifiedDecreased production-[3]
Human Articular ChondrocytesIL-10 (expression)IL-1βNot specifiedIncreased expression-[4]

Table 1: In Vitro Effects of this compound on Cytokine Production. This table highlights the dose-dependent inhibitory effects of this compound on pro-inflammatory cytokine expression in different immune cell lines, as well as its potential to increase the anti-inflammatory cytokine IL-10.

Animal ModelConditionThis compound DosageMeasured CytokinesEffectReference
C57BL/6J MiceCecal Ligation and Puncture (CLP)-induced Sepsis10, 20 mg/kgSerum IL-6, TNF-αDose-dependent reduction[5]
tMCAO MiceIschemic StrokeNot specifiedInflammatory factors in penumbraDecreased levels[6]

Table 2: In Vivo Effects of this compound on Cytokine Production. This table demonstrates the efficacy of this compound in reducing systemic and localized pro-inflammatory cytokine levels in preclinical models of sepsis and stroke.

Signaling Pathways Modulated by this compound

This compound exerts its influence on cytokine production by targeting and modulating specific intracellular signaling pathways. The two primary pathways identified to date are the STING pathway and the JAK-STAT pathway.

Inhibition of the STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons and other pro-inflammatory cytokines.[2] this compound has been identified as a potent and specific inhibitor of STING.[2][7]

The mechanism of inhibition is twofold:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of its natural ligand, cGAMP.[2][7] This locks STING in an inactive, open conformation, thereby inhibiting its dimerization and subsequent activation.[2][7]

  • Promotion of Degradation: this compound promotes the K48-linked poly-ubiquitination of STING, marking it for degradation by the proteasome.[2] This process is thought to be mediated by the E3 ubiquitin ligase TRIM21, which this compound may help recruit to STING.[2]

By inhibiting STING activation, this compound effectively blocks the downstream phosphorylation of TBK1 and IRF3, as well as the activation of the NF-κB pathway.[2][5] This cascade of inhibition ultimately leads to a significant reduction in the transcription and secretion of pro-inflammatory cytokines.

Gelsevirine_STING_Pathway This compound's Inhibition of the STING Pathway This compound This compound STING_inactive Inactive STING (Open Conformation) This compound->STING_inactive Binds to CDN pocket TRIM21 TRIM21 This compound->TRIM21 Recruits? STING_active Active STING (Dimerized) STING_inactive->STING_active Dimerization Ub K48-linked Ubiquitination STING_inactive->Ub Induces TBK1 TBK1 STING_active->TBK1 cGAMP cGAMP cGAMP->STING_inactive Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Cytokines Pro-inflammatory Cytokines (IFN-β, IL-6, TNF-α) pIRF3->Cytokines Transcription pNFkB p-NF-κB (p65) NFkB->pNFkB Phosphorylation pNFkB->Cytokines Transcription TRIM21->STING_inactive Proteasome Proteasome Ub->Proteasome Degradation

Figure 1: this compound's dual-action inhibition of the STING signaling pathway.

Inhibition of the JAK2-STAT3 Signaling Pathway

In the context of neuroinflammation, this compound has been shown to directly target the JAK2-STAT3 signaling pathway in microglia.[3][6] This pathway is a central signaling cascade for many cytokines and growth factors and plays a crucial role in immune cell activation and differentiation.

Molecular docking studies and in vitro kinase assays have demonstrated that this compound can directly bind to and inhibit the kinase activity of JAK2.[3] This inhibition prevents the phosphorylation and activation of its downstream target, STAT3.[3] As a result, the translocation of phosphorylated STAT3 to the nucleus is blocked, leading to a decrease in the transcription of pro-inflammatory genes.[3] A gain-of-function mutation in STAT3 was shown to abolish the anti-inflammatory effects of this compound in microglia, confirming the critical role of this pathway in mediating its effects.[3]

Gelsevirine_JAK_STAT_Pathway This compound's Inhibition of the JAK2-STAT3 Pathway cluster_nucleus Nucleus This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits kinase activity CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 Cytokine Cytokine Cytokine->CytokineReceptor Binds pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Transcription pSTAT3->InflammatoryGenes Activates

Figure 2: Direct inhibition of the JAK2-STAT3 signaling cascade by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cytokine production and signaling pathways.

Cell Culture and Treatment
  • Cell Lines:

    • Raw264.7 (murine macrophages): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

    • THP-1 (human monocytes): Cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.[3]

    • BV2 (murine microglia): Grown in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin.

  • This compound Preparation: A stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the desired final concentrations in the cell culture medium. A vehicle control (DMSO alone) should be included in all experiments.

  • Cell Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 2-6 hours). Subsequently, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS), a STING agonist (e.g., 2'3'-cGAMP), or conditioned medium from activated cells for a specified duration.

Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. After washing, a detection antibody, also specific for the cytokine but recognizing a different epitope, is added. This detection antibody is typically biotinylated. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the concentration of the cytokine in the sample.

  • Protocol Outline:

    • Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-mouse IL-6) overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

    • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Quantification: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

qPCR is used to measure the messenger RNA (mRNA) expression levels of cytokines.

  • Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with primers specific for the cytokine gene of interest. The amplification of the DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA or a fluorescently labeled probe. The cycle at which the fluorescence signal crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.

  • Protocol Outline:

    • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • qPCR Reaction: Set up the qPCR reaction with a master mix (containing DNA polymerase, dNTPs, and SYBR Green), forward and reverse primers for the target cytokine gene (e.g., Il6, Tnf), and the cDNA template.

    • Thermal Cycling: Run the reaction in a real-time PCR machine with an appropriate thermal cycling protocol.

    • Data Analysis: Determine the Ct values for the target gene and a housekeeping gene (e.g., Gapdh, Actb). Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is particularly useful for analyzing the phosphorylation status of signaling proteins.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-phospho-STAT3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A substrate for the enzyme is added, which produces a chemiluminescent signal that can be detected.

  • Protocol Outline:

    • Cell Lysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-p65, anti-STING) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add a chemiluminescent substrate.

    • Imaging: Capture the signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is ubiquitinated and to identify the type of ubiquitin linkage.

  • Principle: Cells are co-transfected with plasmids encoding the protein of interest (e.g., HA-tagged STING), a tagged version of ubiquitin (e.g., Flag-tagged Ub), and potentially the E3 ligase (e.g., TRIM21). After treatment with this compound and a proteasome inhibitor (to prevent degradation of ubiquitinated proteins), the protein of interest is immunoprecipitated from the cell lysate using an antibody against its tag. The immunoprecipitated proteins are then analyzed by Western blotting using an antibody against the ubiquitin tag to detect ubiquitination.

  • Protocol Outline:

    • Transfection: Co-transfect HEK293T cells with plasmids expressing HA-STING, Flag-Ubiquitin (and its K48-only or K63-only mutants), and potentially Myc-TRIM21.

    • Treatment: After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours.

    • Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.

    • Immunoprecipitation: Immunoprecipitate HA-STING from the lysates using an anti-HA antibody conjugated to beads.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the immunoprecipitated proteins from the beads.

    • Western Blotting: Analyze the eluates by Western blotting using an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to confirm the immunoprecipitation of STING.

Experimental_Workflow General Experimental Workflow for Studying this compound's Effects CellCulture 1. Cell Culture (e.g., Raw264.7, THP-1) Treatment 2. Treatment - this compound (various concentrations) - Inflammatory Stimulus (e.g., LPS, cGAMP) CellCulture->Treatment Harvesting 3. Sample Harvesting - Cell Supernatant - Cell Lysate Treatment->Harvesting CytokineAssay 4a. Cytokine Quantification (from Supernatant) Harvesting->CytokineAssay SignalingAssay 4b. Signaling Pathway Analysis (from Lysate) Harvesting->SignalingAssay ELISA ELISA (Protein Level) CytokineAssay->ELISA qPCR qPCR (mRNA Level) CytokineAssay->qPCR WesternBlot Western Blot (Protein Phosphorylation) SignalingAssay->WesternBlot CoIP Co-Immunoprecipitation (Protein-Protein Interaction) SignalingAssay->CoIP DataAnalysis 5. Data Analysis and Interpretation ELISA->DataAnalysis qPCR->DataAnalysis WesternBlot->DataAnalysis CoIP->DataAnalysis

Figure 3: A generalized workflow for investigating the immunomodulatory effects of this compound.

Conclusion

This compound presents a compelling profile as a multi-target immunomodulatory agent with significant potential for the development of novel anti-inflammatory therapeutics. Its ability to potently inhibit pro-inflammatory cytokine production through the dual blockade of the STING and JAK2-STAT3 signaling pathways underscores its broad-spectrum anti-inflammatory activity. The observation that this compound may also promote the expression of the anti-inflammatory cytokine IL-10 suggests a sophisticated mechanism of action that not only dampens excessive inflammation but may also promote its resolution.

The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular interactions that govern its activity, expanding the scope of in vivo studies to various models of inflammatory and autoimmune diseases, and exploring its potential for combination therapies. The continued exploration of this compound's multifaceted immunomodulatory properties holds great promise for the future of anti-inflammatory drug discovery.

References

Methodological & Application

Gelsevirine: Comprehensive Application Notes on Synthesis and Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the synthesis and purification of Gelsevirine, an oxindole (B195798) alkaloid with significant therapeutic potential. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study and development of this complex natural product.

Introduction

This compound is a structurally intricate monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. It has garnered considerable attention within the scientific community for its potent biological activities, including its role as a specific inhibitor of the Stimulator of Interferon Genes (STING) pathway and its modulatory effects on the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling cascade. These properties position this compound as a promising candidate for the development of novel therapeutics for inflammatory diseases and certain cancers. This document outlines the key aspects of its total synthesis and purification methodologies.

Total Synthesis of this compound

The first total synthesis of this compound was a landmark achievement reported by Ke and Ferreira. The synthetic strategy hinges on a key photochemical reaction to construct the complex core structure of the molecule.

Synthetic Strategy Overview

The retrosynthetic analysis reveals a convergent approach, culminating in the formation of the hexacyclic core of this compound. A pivotal step in this synthesis is a photo-induced thiyl-radical catalyzed [3+2] cycloaddition. This reaction efficiently constructs a key five-membered ring system within the molecular framework. While the detailed experimental protocol from the primary dissertation is not publicly available, the key transformation underscores a novel approach to the synthesis of complex alkaloids.

Key Reaction:

  • Photo-induced Thiyl-Radical Catalyzed [3+2] Cycloaddition: This reaction involves the generation of a thiyl radical upon photochemical activation, which then catalyzes a cycloaddition between two precursor molecules to form a critical pyrrolidine (B122466) ring. This step is crucial for establishing the correct stereochemistry and connectivity of the core structure.

Due to the unavailability of the detailed experimental procedures from the primary source, a step-by-step protocol for the total synthesis cannot be provided at this time. Researchers are encouraged to consult the original dissertation by Yan-Ting Ke at the University of Georgia for comprehensive details.

General Workflow for this compound Synthesis

Gelsevirine_Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Key Precursor 1 (Vinyl Cyclopropane) Start->Intermediate1 Intermediate2 Key Precursor 2 (Indole Derivative) Start->Intermediate2 Cycloaddition Photo-induced Thiyl-Radical [3+2] Cycloaddition Intermediate1->Cycloaddition Intermediate2->Cycloaddition Core_Formation Core Structure Assembly Cycloaddition->Core_Formation Functional_Group Functional Group Interconversion Core_Formation->Functional_Group This compound This compound Functional_Group->this compound

Caption: A generalized workflow for the total synthesis of this compound.

Purification of this compound

The purification of this compound is a critical step, both from natural sources and synthetic preparations, to ensure high purity for biological and pharmaceutical applications. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a highly effective technique for the isolation of this compound from plant extracts.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption and sample degradation. It is particularly well-suited for the separation of alkaloids.

Table 1: HSCCC Purification of this compound from Gelsemium elegans Crude Extract

ParameterMethod 1[1]Method 2[1]
Starting Material 300 mg crude extract206.6 mg crude alkaloid sample
Solvent System Chloroform-methanol-0.1 mol/L HCl (4:4:2, v/v/v)n-hexane-ethyl acetate-ethanol-0.5% triethylamine-H2O (3:5:3:4, v/v/v/v/v)
This compound Yield 21.2 mg7.2 mg
Purity (by HPLC) 98.6%93.5%
Experimental Protocol: HSCCC Purification of this compound (Method 1)[1]
  • Preparation of Solvent System: Prepare a two-phase solvent system of chloroform, methanol, and 0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the revolution speed to 800 rpm.

  • Sample Preparation: Dissolve 300 mg of the crude extract of Gelsemium elegans in a suitable volume of the biphasic solvent mixture.

  • Injection and Elution:

    • Inject the sample solution into the HSCCC column.

    • Pump the mobile phase (lower phase) through the column at a flow rate of 2.0 mL/min.

  • Fraction Collection and Analysis:

    • Monitor the effluent continuously with a UV detector at 254 nm.

    • Collect fractions based on the chromatogram peaks.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

  • Compound Identification: Confirm the structure of the purified this compound using ESI-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.[1]

Purification of Synthetic this compound

The purification of synthetically derived this compound may require different strategies due to the presence of reaction-specific impurities and byproducts. A combination of chromatographic techniques is often employed.

Potential Purification Workflow for Synthetic this compound:

Synthetic_Purification_Workflow Crude Crude Synthetic This compound Flash Flash Column Chromatography (Silica Gel) Crude->Flash SemiPrep Semi-Preparative HPLC (C18) Flash->SemiPrep Crystallization Crystallization SemiPrep->Crystallization Pure Pure this compound Crystallization->Pure

Caption: A potential purification workflow for synthetically derived this compound.

1. Flash Column Chromatography: An initial purification step using silica (B1680970) gel chromatography can remove major impurities. A gradient elution with a solvent system such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol is typically used.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) on a C18 column is a powerful technique. A mobile phase consisting of a water/acetonitrile or water/methanol gradient with an additive like formic acid or trifluoroacetic acid is commonly employed.

3. Crystallization: If a crystalline solid is desired, crystallization from a suitable solvent system can be an effective final purification step to yield highly pure this compound.

Biological Activity and Signaling Pathways

This compound exhibits its biological effects primarily through the inhibition of the STING and JAK2/STAT3 signaling pathways.

Inhibition of the STING Signaling Pathway

The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Aberrant STING activation is implicated in various inflammatory diseases.

This compound acts as a direct inhibitor of STING.[2][3] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the natural ligand cGAMP.[2][3] This locks STING in an inactive conformation, thereby inhibiting its dimerization and downstream signaling.[2] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[2][3]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active dimer) STING_inactive->STING_active dimerization TBK1 TBK1 STING_active->TBK1 recruits & activates TRIM21 TRIM21 STING_active->TRIM21 recruits Degradation Proteasomal Degradation STING_active->Degradation IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Gene_Expression Type I IFN & Pro-inflammatory Gene Expression pIRF3->Gene_Expression translocates & activates TRIM21->STING_active K48-linked ubiquitination Ub Ubiquitin Ub->STING_active This compound This compound This compound->STING_inactive binds & inhibits activation This compound->TRIM21 promotes recruitment

Caption: this compound's inhibitory mechanism on the STING signaling pathway.

Modulation of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is a key signaling cascade that transduces signals from cytokines and growth factors, playing a critical role in cell proliferation, differentiation, and inflammation. Constitutive activation of this pathway is associated with various cancers and inflammatory conditions.

This compound has been shown to inhibit the JAK2/STAT3 pathway. It is proposed to directly bind to and inhibit the kinase activity of JAK2. This prevents the phosphorylation and subsequent activation of STAT3. As a result, the dimerization and nuclear translocation of STAT3 are blocked, leading to the downregulation of target gene expression involved in inflammation and cell proliferation.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Gene_Expression Target Gene Expression (e.g., pro-inflammatory cytokines, cell cycle regulators) pSTAT3->Gene_Expression translocates & activates This compound This compound This compound->JAK2 inhibits kinase activity

Caption: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway.

Conclusion

This compound stands out as a natural product with significant potential for therapeutic development. The elucidation of its total synthesis opens avenues for the generation of analogs and further structure-activity relationship studies. Effective purification techniques, such as HSCCC, are essential for obtaining high-purity material for research and clinical applications. A thorough understanding of its inhibitory mechanisms on the STING and JAK2/STAT3 pathways provides a solid foundation for its exploration as a novel anti-inflammatory and anti-cancer agent. These application notes and protocols are intended to facilitate further research and development of this compound and its derivatives.

References

Application Notes and Protocols for In Vivo Gelsevirine Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Gelsevirine is an alkaloid compound derived from the plant Gelsemium elegans. Recent in vivo studies in murine models have highlighted its significant therapeutic potential across a range of inflammatory and neurological conditions. Possessing anti-inflammatory, analgesic, and anxiolytic properties, this compound has demonstrated comparatively lower toxicity than other related alkaloids.[1] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, making it a compound of interest for drug development professionals. These application notes provide detailed experimental protocols and summarized data from key in vivo studies in mice.

Application Note 1: Sepsis and Associated Complications

This compound has been shown to be effective in mitigating the severe inflammatory response and organ damage associated with sepsis and its complications, such as acute lung injury and encephalopathy. The primary mechanism is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.

Quantitative Data Summary: this compound in Sepsis Models
ModelThis compound Dosage (mg/kg)Administration RouteKey Findings & EfficacyReference
CLP-Induced Sepsis 10, 20Intraperitoneal (IP)Dose-dependently increased survival rate. Reduced serum levels of IL-6 and TNF-α. Mitigated acute lung, liver, and kidney damage.[2]
CLP-Induced Lung Injury 10, 20Intraperitoneal (IP)Inhibited inflammation in the lungs. Downregulated STING expression and suppressed phosphorylation of TBK1 and p65.[1][2]
Sepsis-Associated Encephalopathy (SAE) Not SpecifiedNot SpecifiedIncreased survival rate and ameliorated cognitive impairment. Inhibited microglial activation and inflammation in the hippocampus.[3]
Experimental Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol describes the induction of sepsis in mice to study the therapeutic effects of this compound.

Materials:

  • 2-month-old C57BL/6J mice

  • This compound (purity >99.55%)

  • Anesthetic (e.g., 2% isoflurane)

  • Surgical tools

  • Suture materials

Procedure:

  • Anesthetize C57BL/6J mice using isoflurane (B1672236) inhalation.[2]

  • Make a midline abdominal incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve.

  • Puncture the ligated cecum with an appropriate gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal matter.

  • Return the cecum to the peritoneal cavity and suture the abdominal incision.

  • Administer this compound (10 or 20 mg/kg) via intraperitoneal injection 5 hours post-CLP surgery.[2] A sham group should undergo the same procedure without ligation and puncture.[2]

  • Monitor mice for survival rates over a defined period.[2]

  • For organ damage and inflammatory marker analysis, sacrifice the mice 15 hours after CLP surgery.[2]

  • Harvest blood, bronchoalveolar lavage fluid (BALF), and tissues (lungs, liver, kidneys) for analysis of cytokines (IL-6, TNF-α), organ damage markers (BUN, creatinine, AST, ALT), and protein expression (STING, p-TBK1, p-p65) via Western blot.[1][2]

Visualizations: Sepsis Experimental Workflow and Signaling

Gelsevirine_CLP_Workflow cluster_protocol CLP Sepsis Protocol cluster_analysis Analysis (15h Post-CLP) start Anesthetize Mice (C57BL/6J) surgery Cecal Ligation & Puncture (CLP) start->surgery post_op Post-Operative Administration (5h) surgery->post_op This compound This compound (10, 20 mg/kg, IP) post_op->this compound vehicle Vehicle Control post_op->vehicle monitoring Survival Rate Monitoring This compound->monitoring sacrifice Sacrifice & Tissue Harvest This compound->sacrifice vehicle->monitoring vehicle->sacrifice biochem Serum/BALF Analysis (IL-6, TNF-α, Organ Damage) sacrifice->biochem western Western Blot (STING, p-TBK1) sacrifice->western

Workflow for CLP-induced sepsis model and this compound treatment.

Gelsevirine_STING_Pathway cluster_pathway STING Signaling Pathway in Sepsis cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA (from bacteria/damage) dsDNA->cGAS activates STING STING (Inactive Dimer) cGAMP->STING binds & activates STING_active STING (Active Oligomer) STING->STING_active oligomerization TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α, IL-6) IRF3->Cytokines transcription NFkB->Cytokines transcription This compound This compound This compound->STING Competitively binds to CDN-binding pocket Degradation TRIM21-mediated Ubiquitination & Degradation This compound->Degradation promotes Degradation->STING

This compound inhibits the STING pathway in sepsis.

Application Note 2: Neuroprotection in Ischemic Stroke

This compound exhibits neuroprotective effects in mouse models of ischemic stroke by reducing neuroinflammation. This is achieved through the downregulation of microglia over-activity via inhibition of the JAK2-STAT3 signaling pathway.[4][5]

Quantitative Data Summary: this compound in Ischemic Stroke Model
ModelThis compound Dosage (mg/kg)Administration RouteKey Findings & EfficacyReference
tMCAO Not SpecifiedNot SpecifiedSignificantly improved infarct volume, Bederson score, and motor function. Reduced neuron loss and apoptosis. Downregulated microglia over-activity and oxidative stress.[4]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol induces ischemic stroke in mice to evaluate the neuroprotective effects of this compound.

Materials:

  • 8-week-old male C57BL/6 mice

  • This compound

  • Anesthetic

  • Filament for MCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Administer this compound or a vehicle control to 8-week-old male C57BL/6 mice one hour before inducing ischemia.[4]

  • Anesthetize the mice.

  • Induce transient focal cerebral ischemia by inserting a filament to occlude the middle cerebral artery (MCAO).

  • After the ischemic period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Administer a second dose of this compound or vehicle at the onset of reperfusion.[4]

  • 24 hours after MCAO, assess neurological deficits using scoring systems (e.g., Bederson score) and motor function tests (e.g., rotarod test).[4]

  • Sacrifice the mice and harvest the brains.

  • Slice the brains and stain with TTC to measure the infarct volume.[4]

  • Perform immunofluorescence on brain sections to assess neuron loss and microglia activation in the ischemic penumbra.[4]

  • Use Western blot analysis on brain tissue lysates to determine the phosphorylation levels of JAK2 and STAT3.[4][5]

Visualizations: Stroke Experimental Workflow and Signaling

Gelsevirine_MCAO_Workflow cluster_protocol tMCAO Stroke Protocol cluster_analysis Analysis (24h Post-MCAO) pre_treat Pre-treatment (1h before MCAO) gelsevirine1 This compound pre_treat->gelsevirine1 vehicle1 Vehicle pre_treat->vehicle1 mcao Induce tMCAO gelsevirine1->mcao vehicle1->mcao reperfusion Reperfusion mcao->reperfusion post_treat Post-treatment (at reperfusion) reperfusion->post_treat gelsevirine2 This compound post_treat->gelsevirine2 vehicle2 Vehicle post_treat->vehicle2 neuro_test Neurological & Motor Function Tests gelsevirine2->neuro_test sacrifice Sacrifice & Brain Harvest gelsevirine2->sacrifice vehicle2->neuro_test vehicle2->sacrifice ttc TTC Staining (Infarct Volume) sacrifice->ttc immuno Immunofluorescence (Neuron Loss, Microglia) sacrifice->immuno western Western Blot (p-JAK2, p-STAT3) sacrifice->western

Workflow for tMCAO stroke model and this compound treatment.

Gelsevirine_JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling in Neuroinflammation Cytokine Inflammatory Stimulus (e.g., in Stroke) Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Inflammation Transcription of Pro-inflammatory Genes (Microglial Activation) Nucleus->Inflammation induces This compound This compound This compound->JAK2 Directly binds & inhibits activity

This compound inhibits the JAK2-STAT3 pathway in microglia.

Application Note 3: Anti-inflammatory Effects in Osteoarthritis (OA)

This compound has shown potential in alleviating osteoarthritis by mitigating the inflammatory response and degeneration in chondrocytes. Similar to its action in sepsis, this effect is mediated by targeting the STING pathway, promoting its degradation and thereby reducing local inflammation in joints.[6]

Experimental Protocol: Destabilization of the Medial Meniscus (DMM) OA Model

This protocol surgically induces OA in mice to test the efficacy of this compound.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Anesthetic

  • Surgical microscope and tools

Procedure:

  • Anesthetize the mice.

  • Perform surgery on one knee joint to destabilize the medial meniscus (DMM), which reliably induces OA-like changes. The contralateral knee can serve as a control.

  • Following surgery, begin a treatment regimen with this compound (e.g., daily or weekly administration via a suitable route like oral gavage or IP injection) for several weeks.

  • At the end of the treatment period, sacrifice the mice and harvest the knee joints.

  • Perform histological analysis (e.g., Safranin O and Fast Green staining) on joint sections to assess articular cartilage destruction and other OA-related changes.

  • Use immunohistochemistry or Western blot on cartilage extracts to analyze the expression of inflammatory markers (MMP3, MMP13, TNFα, IL-6) and STING pathway proteins (STING, p-TBK1).[6]

Visualization: Osteoarthritis Experimental Workflow

Gelsevirine_DMM_Workflow cluster_protocol DMM Osteoarthritis Protocol cluster_analysis Analysis start Anesthetize Mice surgery DMM Surgery (Induce OA) start->surgery treatment Chronic Treatment (Several Weeks) surgery->treatment This compound This compound treatment->this compound vehicle Vehicle Control treatment->vehicle sacrifice Sacrifice & Harvest Knee Joints This compound->sacrifice vehicle->sacrifice histology Histology (Cartilage Destruction) sacrifice->histology ihc_wb IHC / Western Blot (Inflammatory & STING Pathway Markers) sacrifice->ihc_wb

Workflow for DMM-induced osteoarthritis and this compound treatment.

References

Gelsevirine in Sepsis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of gelsevirine (B199093) in preclinical sepsis models, based on current scientific literature. This compound, a natural alkaloid, has demonstrated significant therapeutic potential in mitigating the inflammatory cascade associated with sepsis by targeting the STING (Stimulator of Interferon Genes) signaling pathway.

Overview and Mechanism of Action

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] A key driver of the excessive inflammation in sepsis is the activation of innate immune signaling pathways.[2] this compound has been identified as a novel and specific inhibitor of the STING pathway.[3][4]

The STING pathway is activated by cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][5] this compound exerts its therapeutic effects by directly binding to the STING protein, which prevents its activation and downstream signaling.[3][4] This mechanism involves inhibiting STING dimerization and promoting its degradation through K48-linked ubiquitination.[3][5] By suppressing the STING pathway, this compound effectively reduces the systemic inflammatory response, prevents organ damage, and improves survival in animal models of sepsis.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating this compound in murine sepsis models.

Table 1: this compound Dosage and Administration in Sepsis Models

ParameterDetailsReference
Animal Model 2-month-old male C57BL/6J mice[3]
Sepsis Induction Cecal Ligation and Puncture (CLP)[3]
Drug This compound (GS)[3]
Dosages 10 mg/kg and 20 mg/kg[3][6]
Route of Administration Intraperitoneal (IP) injection[3]
Administration Timing 1 hour before or 5 hours after CLP surgery[3]

Table 2: In Vitro Efficacy of this compound

Cell LineStimulusMeasurementIC50Reference
Raw264.7 (murine macrophage)2'3'-cGAMP (5 µg/ml)Ifnb1 mRNA expression5.365 µM[3]
THP-1 (human monocytic)2'3'-cGAMP (5 µg/ml)IFNB1 mRNA expression0.766 µM[3]

Experimental Protocols

This section provides a detailed protocol for inducing sepsis in mice using the Cecal Ligation and Puncture (CLP) model and for the administration of this compound, as described in the cited literature.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for inducing sepsis in rodents as it closely mimics the pathophysiology of human sepsis.[2][7]

Materials:

  • 2-month-old male C57BL/6J mice

  • Isoflurane (B1672236) anesthesia system

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 75% ethanol

  • Sterile saline

Procedure:

  • Anesthetize the mice using 2% isoflurane inhalation.[3]

  • Shave the abdomen and disinfect the area with 75% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip, ensuring intestinal continuity is maintained.

  • Puncture the ligated cecum once with a 21-gauge needle.[3]

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal incision in two layers (peritoneum and skin) using sutures.

  • For sham-operated control mice, perform the laparotomy and expose the cecum without ligation and puncture.[3]

  • Provide postoperative analgesia and fluid resuscitation as required by institutional guidelines.

This compound Administration

Materials:

  • This compound (purity >99.55%)[3]

  • Vehicle (e.g., sterile saline or as specified by the manufacturer)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare this compound solutions at concentrations of 10 mg/kg and 20 mg/kg in the appropriate vehicle.

  • Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection.

  • Timing of Administration:

    • Prophylactic: Administer this compound 1 hour before CLP surgery.[3]

    • Therapeutic: Administer this compound 5 hours after CLP surgery.[3][6]

Visualizations

This compound's Mechanism of Action: STING Pathway Inhibition

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA (from pathogen or host) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) Dimerization STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 Degradation K48-linked Ubiquitination & Degradation STING_active->Degradation pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n pNFkB p-p65 NFkB->pNFkB pNFkB_n p-p65 pNFkB->pNFkB_n This compound This compound This compound->STING_inactive Inhibits activation This compound->STING_active Promotes Cytokines Type I IFNs & Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) pIRF3_n->Cytokines Upregulate transcription pNFkB_n->Cytokines Upregulate transcription

Caption: this compound inhibits the STING signaling pathway.

Experimental Workflow for this compound Treatment in CLP Sepsis Model

CLP_Workflow Animal_Prep Acclimatize 2-month-old C57BL/6J mice Grouping Randomly assign to groups: - Sham - CLP + Vehicle - CLP + this compound (10 mg/kg) - CLP + this compound (20 mg/kg) Animal_Prep->Grouping Pre_Treatment Prophylactic Treatment: Administer this compound/Vehicle (IP) (1 hour before surgery) Grouping->Pre_Treatment CLP_Surgery Induce Sepsis: Cecal Ligation and Puncture (CLP) or Sham Surgery Pre_Treatment->CLP_Surgery Post_Treatment Therapeutic Treatment: Administer this compound/Vehicle (IP) (5 hours after surgery) CLP_Surgery->Post_Treatment Monitoring Monitor survival and clinical signs of sepsis Post_Treatment->Monitoring Sacrifice Sacrifice mice at pre-determined time points (e.g., 15 hours post-CLP) Monitoring->Sacrifice Sample_Collection Collect blood, BALF, and organ tissues (lung, liver, kidney) Sacrifice->Sample_Collection Analysis Analyze samples for: - Cytokine levels (IL-6, TNF-α) - Organ injury markers (BUN, ALT, AST) - Histopathology - Western Blot (STING pathway proteins) Sample_Collection->Analysis

References

Application Notes and Protocols: RT-PCR Analysis of Gene Expression Changes Induced by Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gelsevirine, an alkaloid isolated from Gelsemium elegans, has demonstrated significant anti-inflammatory, immunomodulatory, and neuroprotective properties. Mechanistic studies reveal its action is largely mediated through the inhibition of key inflammatory signaling pathways, such as the STING (Stimulator of Interferon Genes) and JAK-STAT pathways. This document provides detailed protocols for analyzing the effects of this compound on gene expression using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). It includes methods for cell culture and treatment, RNA isolation, cDNA synthesis, and qPCR, along with data on expected gene expression changes in relevant signaling pathways.

Introduction

This compound has emerged as a potent inhibitor of the STING pathway. It has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and promoting its K48-linked ubiquitination and degradation.[1][2][3][4][5] This inhibitory action effectively blunts the downstream activation of TBK1 and IRF3, leading to a significant reduction in the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines like TNF-α and IL-6.[1][4][6][7]

Furthermore, this compound has been shown to regulate neuroinflammation by inhibiting the JAK2-STAT3 signaling pathway. By directly binding to and inhibiting the kinase activity of JAK2, this compound prevents the phosphorylation and subsequent nuclear translocation of STAT3, a key transcription factor for numerous inflammatory genes.[8][9][10][11] This leads to the downregulation of microglia activation and a decrease in the production of inflammatory mediators.[8][11][12]

This application note provides the necessary protocols to quantify these this compound-induced changes in gene expression, offering a valuable tool for researchers investigating its therapeutic potential.

Data Presentation: Gene Expression Changes

The following tables summarize the expected changes in gene expression following treatment with this compound, based on published findings.

Table 1: this compound's Effect on STING Pathway-Related Gene Expression
Gene TargetCell/Tissue TypeStimulantThis compound EffectReference
IFNβ1Macrophages (Raw264.7, THP-1)2'3'-cGAMP, ISD, poly(dA:dT)Downregulation[1][4][7]
TNFαChondrocytesIL-1βDownregulation[6]
IL6Macrophages, Chondrocytes2'3'-cGAMP, ISD, poly(dA:dT), IL-1βDownregulation[1][4][6][7]
Cxcl10Macrophages2'3'-cGAMP, ISD, poly(dA:dT)Downregulation[1][4][7]
MMP3ChondrocytesIL-1βDownregulation[6]
MMP9ChondrocytesIL-1βDownregulation[6]
MMP13ChondrocytesIL-1βDownregulation[6]
Col2AChondrocytesIL-1βUpregulation[6]
Table 2: this compound's Effect on JAK-STAT Pathway-Related Gene Expression in Microglia
Gene TargetStimulantThis compound EffectReference
iNOSLPS or Conditioned MediumDownregulation[12]
COX2LPS or Conditioned MediumDownregulation[12]
Inflammatory Cytokines (e.g., TNF-α, IL-6)LPS or Conditioned MediumDownregulation[12]

Experimental Protocols

The following are generalized yet detailed protocols for conducting RT-qPCR analysis of gene expression changes induced by this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., Raw264.7 macrophages, BV2 microglia, or primary chondrocytes) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • This compound Pre-treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM). Incubate for a specified period (e.g., 6 hours).[7] Include a vehicle-only control (e.g., DMSO).

  • Stimulation: After pre-treatment, add the appropriate stimulant to induce gene expression. Examples include:

    • STING Agonists: 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml) for 3 hours.[7]

    • Inflammatory Cytokines: IL-1β (e.g., 10 ng/mL) for a specified time.

    • LPS: Lipopolysaccharide (e.g., 50 ng/mL) for 8 hours.[12]

  • Harvesting: After the stimulation period, wash the cells once with ice-cold PBS and proceed immediately to RNA isolation.

RNA Isolation

This protocol is based on a standard TRIzol/chloroform extraction method.

  • Cell Lysis: Add 1 mL of TRIzol reagent or a similar lysis solution directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 10 minutes.[13]

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[13]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (B145695). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

cDNA Synthesis (Reverse Transcription)

This protocol is for a two-step RT-qPCR process.

  • Reaction Setup: In an RNase-free PCR tube, prepare the following reaction mix on ice:

    • Total RNA: 1-2 µg

    • Oligo(dT) or Random Primers: (Concentration as per manufacturer's recommendation)

    • dNTP Mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 10 µL

  • Denaturation: Gently mix, spin down, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 5x RT Buffer: 4 µL

    • Reverse Transcriptase: 1 µL

    • RNase Inhibitor: 1 µL

    • RNase-free water: 4 µL

  • RT Reaction: Add 10 µL of the RT master mix to each RNA/primer tube for a final volume of 20 µL.

  • Incubation: Incubate the reaction in a thermal cycler with the following program:

    • 25°C for 10 minutes (Primer annealing)

    • 42-50°C for 50-60 minutes (Reverse transcription)

    • 85°C for 5 minutes (Enzyme inactivation)[6]

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method.

  • Primer Design: Design primers specific to your target genes and a stable reference gene (e.g., GAPDH, ACTB). Primers should be 18-25 nucleotides long with a GC content of 40-60% and produce an amplicon of 80-200 bp.[8][14]

  • Reaction Setup: Prepare a qPCR master mix for each gene in a microcentrifuge tube on ice. For each 20 µL reaction:

    • 2x SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • RNase-free water: 7 µL

  • Plate Setup: Aliquot 18 µL of the master mix into the wells of a 96-well qPCR plate. Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well. Run each sample in triplicate. Include no-template controls (NTC) for each gene.[14]

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Gelsevirine_STING_Pathway cluster_stimulus Cytosolic DNA Stimuli cluster_this compound This compound Action cluster_pathway STING Signaling Pathway cGAMP 2'3'-cGAMP STING STING cGAMP->STING Activates ISD ISD ISD->STING Activates polydAdT poly(dA:dT) polydAdT->STING Activates This compound This compound This compound->STING Inhibits & Promotes Degradation TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Translocates Genes IFNβ, TNFα, IL6, Cxcl10 Nucleus->Genes Induces Transcription

Gelsevirine_JAKSTAT_Pathway cluster_this compound This compound Action cluster_pathway JAK-STAT Signaling in Microglia This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Genes iNOS, COX2, Inflammatory Cytokines Nucleus->Genes Induces Transcription

RT_qPCR_Workflow cluster_exp Experimental Steps cluster_analysis Data Analysis A 1. Cell Culture & this compound Treatment B 2. RNA Isolation A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qPCR Amplification C->D E 5. Ct Value Determination D->E F 6. Normalization (ΔCt) E->F G 7. Relative Quantification (2-ΔΔCt) F->G

References

Troubleshooting & Optimization

Gelsevirine Solubility and Handling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with gelsevirine (B199093), focusing on its solubility challenges in research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oxindole (B195798) alkaloid derived from plants of the Gelsemium genus.[1] Its primary researched mechanism of action is as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[2][3] By binding to STING, this compound prevents its dimerization and activation, thereby mitigating downstream inflammatory responses.[2][3]

Q2: What are the main challenges associated with the solubility of this compound?

A2: this compound is a hydrophobic molecule, leading to poor aqueous solubility. This presents a significant challenge for its use in many biological assays and in vivo studies, which often require aqueous buffer systems. Its solubility in methanol (B129727) is described as "sparingly soluble," in the range of 1-10 mg/mL.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound as a solid should be stored at -20°C.[1] The solid form is stable for at least four years under these conditions.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term stability.

Troubleshooting Common Solubility Issues

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound in the assay.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically <1%).- Use a formulation with co-solvents and surfactants (see In Vivo Formulation Protocol).
Cloudiness or precipitation in the stock solution. The this compound concentration is too high for the solvent, or the solvent has absorbed water.- Gently warm the solution and/or sonicate to aid dissolution.- Use anhydrous DMSO to prepare the stock solution.- Prepare a less concentrated stock solution.
Inconsistent results in biological assays. This compound may be precipitating out of solution over the course of the experiment.- Visually inspect your assay plates for any signs of precipitation.- Consider using a formulation that enhances solubility, such as one containing PEG300 and Tween-80.- Reduce the final concentration of this compound to a level that remains soluble throughout the experiment.

This compound Solubility and Formulation Data

The following tables summarize the known solubility and formulation data for this compound.

Table 1: this compound Solubility in Common Solvents

Solvent Solubility Notes
MethanolSparingly Soluble (1-10 mg/mL)[1]-
Dimethyl Sulfoxide (DMSO)SolubleA stock solution of 100 mg/mL is achievable with ultrasonication.
WaterPoorly soluble-
EthanolData not availableLikely to have limited solubility.
AcetonitrileData not availableLikely to have limited solubility.

Table 2: Example Formulations for In Vitro and In Vivo Studies

Study Type Formulation Protocol Achievable Concentration
In Vitro10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear solution)
In Vitro10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (Suspended solution, requires sonication)
In Vivo10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear solution)

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 352.43 g/mol ).

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro STING Inhibition Assay

This protocol is adapted from studies demonstrating this compound's inhibition of the STING pathway.[2][3]

Cell Culture:

  • RAW 264.7 or THP-1 cells are commonly used.

  • Culture cells in appropriate media and conditions.

Procedure:

  • Seed cells in a multi-well plate at a suitable density.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 6 hours. Prepare this compound dilutions in cell culture media from a DMSO stock, ensuring the final DMSO concentration is consistent and non-toxic across all wells.

  • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/mL), for 3 hours.[2]

  • Following stimulation, harvest the cells for downstream analysis.

  • Analyze the inhibition of STING signaling by measuring the mRNA levels of target genes (e.g., IFNB1, CXCL10, IL6) via RT-qPCR, or by assessing the phosphorylation of key signaling proteins (e.g., TBK1, IRF3, p65) via Western blot.[1][2]

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 p-TBK1 p-TBK1 TBK1->p-TBK1 IRF3 IRF3 p-TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 Dimer p-IRF3->p-IRF3_dimer dimerizes Gene_Expression IFN-I & Pro-inflammatory Cytokine Genes p-IRF3_dimer->Gene_Expression translocates & activates transcription STING_dimer STING Dimer STING->STING_dimer dimerization This compound This compound This compound->STING inhibits binding & dimerization STING_dimer->TBK1 recruits & activates

Caption: this compound's inhibition of the cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Pre_treatment Pre-treat cells with This compound (6h) Stock_Solution->Pre_treatment Cell_Culture Culture Cells (e.g., RAW 264.7) Cell_Culture->Pre_treatment Stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP, 3h) Pre_treatment->Stimulation Harvest Harvest Cells Stimulation->Harvest RT_qPCR RT-qPCR for Gene Expression Harvest->RT_qPCR Western_Blot Western Blot for Protein Phosphorylation Harvest->Western_Blot

References

Gelsevirine Technical Support Center: Assessing Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Gelsevirine. This resource provides essential information, frequently asked questions, and detailed protocols to help you design, execute, and troubleshoot experiments focused on understanding the on-target and potential off-target effects of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions researchers may have about this compound's mechanism of action and how to approach the assessment of its specificity.

Q1: What is the primary molecular target of this compound?

A1: The primary and well-documented molecular target of this compound (GS) is the Stimulator of Interferon Genes (STING) protein.[1] this compound acts as a specific, high-affinity inhibitor of STING signaling.[1][2][3]

Q2: How does this compound inhibit the STING pathway?

A2: this compound inhibits STING through a dual mechanism:

  • Competitive Binding: It directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING, the same site as its natural ligand 2'3'-cGAMP. This interaction locks STING in an inactive, open conformation, preventing the dimerization required for downstream signaling.[1][2][3]

  • Promotes Degradation: this compound induces K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][2] This active removal of STING protein further contributes to the inhibition of the pathway.

Q3: Are there any known or suspected off-target effects of this compound?

A3: Yes, research suggests that this compound may have off-target effects. One study identified the Janus kinase 2 (JAK2) as a potential off-target. This compound was shown to directly bind to and inhibit the kinase activity of JAK2, thereby downregulating the JAK2-STAT3 signaling pathway. This is a critical consideration for researchers studying its effects in contexts where JAK/STAT signaling is relevant, such as neuroinflammation.

Q4: I am observing unexpected cellular phenotypes in my experiment. How can I determine if they are due to off-target effects?

A4: Unexpected results are a common challenge. Here is a troubleshooting workflow to consider:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its primary target (STING) in your experimental system at the concentration used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Protocol 1).

  • Validate with a Different STING Inhibitor: Use another structurally distinct STING inhibitor as a control. If the unexpected phenotype persists only with this compound, it is more likely to be an off-target effect.

  • Perform a Rescue Experiment: If your cell line allows, perform the experiment in STING knockout cells. An effect that persists in the absence of STING is definitively an off-target effect.

  • Screen for Off-Targets: If you suspect a specific pathway (e.g., JAK/STAT), you can test for modulation of that pathway directly (see Protocol 2). For a broader, unbiased approach, consider commercial kinase profiling services or proteome-wide thermal shift assays (proteome-wide CETSA).

Q5: What are the essential control experiments when using this compound?

A5: Rigorous controls are crucial for interpreting your data correctly. Always include:

  • Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known activator of the pathway you are studying (e.g., 2'3'-cGAMP for the STING pathway) to ensure the pathway is functional in your system.

  • Negative Control (for off-target validation): A structurally similar but inactive analog of this compound, if available.

  • Cell Line Controls: As mentioned above, using a STING knockout or knockdown cell line can be invaluable for differentiating on-target from off-target effects.

Quantitative Data Summary

The following tables summarize the known binding affinity and inhibitory concentrations for this compound against its primary target. Quantitative data for off-targets like JAK2 are not yet widely published.

Table 1: this compound Binding Affinity for STING

Target Protein Assay Method Parameter Value Reference

| Human STING (C-Terminal Domain) | Surface Plasmon Resonance (SPR) | Kd (Binding Affinity) | 27.6 μM |[2] |

Table 2: this compound Functional Inhibitory Concentration

Target Pathway Cell Type Assay Parameter Value Reference

| Intracellular DNA-induced IFNB1 expression | Human/Mouse Macrophages | RT-PCR | IC50 | ~0.77 μM |[2] |

Experimental Protocols

Here are detailed protocols for key experiments to validate on-target engagement and investigate potential off-target interactions of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound binds to a target protein (e.g., STING or JAK2) in intact cells, leading to its thermal stabilization.

A. Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment: PCR tubes, thermocycler, centrifuge (4°C), equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies for target and loading control).

B. Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 10 μM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C to allow compound uptake.

  • Harvest and Aliquot: Harvest cells, wash with cold PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension (e.g., 50 µL per tube) into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3-5 minutes. A typical range to test is 40°C to 70°C in 2-3°C increments. Include a non-heated control (room temperature).

  • Cell Lysis: Immediately after the heat challenge, lyse the cells. A common method is freeze-thawing: freeze in liquid nitrogen, thaw at room temperature, and repeat 3 times.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples. Analyze the samples via Western Blotting, probing with a primary antibody against your target protein (e.g., anti-STING or anti-JAK2) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. For each treatment condition (this compound vs. Vehicle), plot the percentage of soluble protein remaining against the temperature. A shift of the curve to the right for this compound-treated samples indicates thermal stabilization and confirms target engagement.

Protocol 2: In Vitro Kinase Activity Assay (for JAK2 Off-Target Validation)

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase, such as JAK2.

A. Materials:

  • Purified, active JAK2 enzyme

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ATP (at or near the Km for the enzyme)

  • Specific peptide substrate for JAK2 (e.g., a synthetic peptide with a tyrosine residue)

  • This compound (serial dilutions)

  • Vehicle (DMSO)

  • Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody-based system)

  • 96-well or 384-well assay plates (white, for luminescence)

B. Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. A common starting range is 0.1 nM to 100 μM.

  • Set Up Reaction: In each well of the assay plate, add:

    • Kinase buffer

    • JAK2 enzyme (at a fixed, optimized concentration)

    • This compound dilution or vehicle

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a solution containing both the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a fixed period (e.g., 45-60 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity according to the detection kit's instructions. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the remaining kinase activity (%) against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Immunoprecipitation (IP) for STING Ubiquitination

This protocol determines if this compound treatment alters the ubiquitination status of STING.

A. Materials:

  • HEK293T or other suitable cell line

  • Plasmids: STING-HA, Flag-Ubiquitin (or specific K48-linkage ubiquitin)

  • Transfection reagent

  • This compound and vehicle (DMSO)

  • Lysis buffer (non-denaturing, e.g., Tris-buffered saline with 1% Triton X-100 and inhibitors)

  • IP buffer (similar to lysis buffer)

  • Anti-HA antibody (for IP)

  • Protein A/G magnetic beads

  • Antibodies for Western Blotting: anti-Flag (to detect ubiquitin), anti-HA (to detect STING).

B. Methodology:

  • Transfection: Co-transfect cells with STING-HA and Flag-Ubiquitin plasmids. Allow 24 hours for protein expression.

  • Treatment: Treat the transfected cells with this compound (e.g., 10 μM) or vehicle for 2-4 hours. For degradation studies, you may include a proteasome inhibitor (e.g., MG132) as a control.

  • Cell Lysis: Wash cells with cold PBS and lyse on ice with non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads for 30 minutes.

    • Incubate the cleared lysate with an anti-HA antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with IP buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the protein from the beads by boiling in SDS sample buffer. Analyze the eluate (the immunoprecipitated STING) and a sample of the whole-cell lysate (input control) by Western Blot.

  • Data Analysis: Probe one blot with an anti-Flag antibody to detect the amount of ubiquitin attached to STING. Probe another blot with an anti-HA antibody to confirm that equal amounts of STING were immunoprecipitated. An increase in the Flag signal in the this compound-treated IP lane indicates increased ubiquitination.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways involving this compound and a suggested workflow for assessing its off-target effects.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (Dimer) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 Genes Type I IFN & Inflammatory Genes pIRF3->Genes translocates to nucleus & activates NFkB->Genes translocates to nucleus & activates This compound This compound This compound->STING_ER blocks binding (inactive state) Degradation K48-Ub Degradation This compound->Degradation Degradation->STING_ER promotes

Caption: this compound's primary mechanism of inhibiting the STING pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates DNA DNA pSTAT3_nuc->DNA Genes Target Gene Transcription DNA->Genes This compound This compound (Off-Target) This compound->JAK2 inhibits kinase activity

Caption: this compound's potential off-target inhibition of the JAK2-STAT3 pathway.

Off_Target_Workflow cluster_predict In Silico Prediction cluster_screen Experimental Screening (Unbiased) cluster_validate Hit Validation (Biased) start Start: Unexpected Phenotype Observed predict Computational Screening (e.g., structure-based docking, pharmacophore screening) start->predict optional screen Broad-Panel Screening - Kinase Panels - Proteome-wide CETSA start->screen hits Identify Potential Off-Target 'Hits' predict->hits screen->hits validate_binding Confirm Direct Binding (e.g., CETSA, SPR) validate_activity Confirm Functional Effect (e.g., In Vitro Activity Assay) validate_binding->validate_activity validate_cellular Confirm Cellular Effect (e.g., Western Blot for pathway markers) validate_activity->validate_cellular conclusion Conclusion: Phenotype is due to validated off-target validate_cellular->conclusion hits->validate_binding For each hit

Caption: A general experimental workflow for identifying and validating off-targets.

References

Stability of Gelsevirine under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of gelsevirine (B199093) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The following information is based on the general principles of forced degradation studies for pharmaceuticals, the known metabolic pathways of this compound, and stability data from structurally related indole (B1671886) alkaloids. The quantitative data presented in the tables are illustrative examples and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

A1: Based on the general stability of indole alkaloids, the primary factors that can affect this compound stability are pH, temperature, light, and oxidizing agents.[1][2][3] this compound has functional groups susceptible to hydrolysis and oxidation.

Q2: How does pH influence the stability of this compound?

A2: Indole alkaloids can be unstable in acidic or alkaline conditions.[4] For instance, the structurally similar alkaloid mitragynine (B136389) is known to be acid-labile.[4] Under alkaline conditions, hydrolysis of ester groups, if present, can occur.[4] It is crucial to determine the pH profile of this compound to identify the pH of maximum stability.

Q3: What is the expected thermal stability of this compound?

A3: While specific data is unavailable for this compound, many organic molecules show accelerated degradation at elevated temperatures.[5][6] Forced degradation studies for alkaloids are often conducted at temperatures ranging from 40°C to 80°C.[7] It is important to conduct thermal stress studies to determine the rate of degradation and potential degradation products.

Q4: Is this compound sensitive to light?

A4: Photodegradation is a common degradation pathway for many pharmaceutical compounds.[1] Forced degradation studies should include exposure to UV and visible light to assess the photostability of this compound.[2]

Q5: What is the likely impact of oxidation on this compound?

A5: The metabolic pathways of this compound are known to include oxidation.[8] Therefore, it is susceptible to oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide are used in forced degradation studies to evaluate this susceptibility.[9]

Q6: What are the known metabolites or degradation products of this compound?

A6: Studies on the metabolism of this compound have identified products of hydrogenation, N-demethylenation, and oxidation.[8] These metabolic pathways can provide clues to potential degradation products under stress conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram during analysis. Degradation of this compound during sample preparation or storage.Prepare fresh samples and analyze immediately. Store stock solutions and samples at low temperatures (e.g., -20°C) and protected from light. Ensure the mobile phase and diluents are at a pH where this compound is stable.
Loss of this compound potency in formulated product. Instability in the formulation matrix (e.g., due to pH or excipients).Conduct compatibility studies with excipients. Perform a forced degradation study of the formulation to identify the degradation pathways. Adjust the formulation pH to the range of maximum stability for this compound.
Inconsistent results in stability studies. Variability in experimental conditions.Strictly control temperature, humidity, and light exposure during the study. Ensure consistent preparation of stress agents (e.g., acid, base, oxidizing agent concentrations). Use a validated, stability-indicating analytical method.
Difficulty in achieving significant degradation in forced degradation studies. This compound is highly stable under the applied conditions.Increase the stress level (e.g., higher temperature, longer exposure time, higher concentration of stress agent). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[1]
Mass balance issues in stability studies (sum of assay and impurities is not close to 100%). Formation of non-chromophoric or volatile degradation products. Co-elution of impurities.Use a universal detector like a mass spectrometer (MS) in parallel with a UV detector to identify all degradation products.[10] Ensure the chromatographic method has sufficient resolution to separate all degradation products from the parent peak and from each other.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₂[11]
Molecular Weight352.43 g/mol [11]
CAS Number38990-03-3[11]
SolubilitySoluble in DMSO[11]
Storage Condition0°C (short term), -20°C (long term), desiccated[11]

Table 2: Illustrative Forced Degradation Conditions for this compound

(Note: This table provides example conditions. Actual conditions should be optimized for this compound.)

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl24 - 72 hoursDegradation of the parent compound.
Base Hydrolysis 0.1 M NaOH24 - 72 hoursPotential hydrolysis of susceptible functional groups.
Oxidation 3% H₂O₂24 hoursFormation of oxidized degradation products.
Thermal Degradation 60°C48 - 96 hoursThermally induced degradation.
Photodegradation UV light (254 nm) and Visible light24 - 48 hoursPhotolytically induced degradation.

Table 3: Illustrative Stability Data for this compound under Different pH and Temperature Conditions

(Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

pHTemperature (°C)Half-life (t₁/₂, hours)Degradation Rate Constant (k, hr⁻¹)
3.0251200.00578
3.040480.01444
7.025> 500< 0.00139
7.0402000.00347
9.0251500.00462
9.040600.01155

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the solid this compound or a solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the this compound solution to UV and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method, preferably with a mass spectrometric detector (LC-MS) to identify degradation products.[10][12][13]

  • Data Evaluation: Calculate the percentage degradation of this compound and identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization:

    • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous component.

    • Use a gradient elution to ensure separation of the parent peak from all degradation products.

  • Detector Wavelength: Determine the optimal UV detection wavelength from the UV spectrum of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15] The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks and placebo peaks (if in a formulation).

Visualizations

Gelsevirine_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH) start->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C) start->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) start->photo Expose to stress hplc Stability-Indicating HPLC/UPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples ms LC-MS for Degradant Identification hplc->ms Further characterization data Quantify Degradation & Identify Products hplc->data ms->data

Caption: Experimental workflow for this compound forced degradation studies.

Gelsevirine_Degradation_Pathways cluster_degradation Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis Products (Acid/Base Catalyzed) This compound->Hydrolysis pH stress Oxidation Oxidation Products (e.g., N-oxides) This compound->Oxidation Oxidative stress Photodegradation Photodegradation Products This compound->Photodegradation Light exposure Isomerization Isomers This compound->Isomerization Heat/Light

References

Gelsevirine Delivery in Animal Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gelsevirine (B199093) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in animal research?

This compound is a natural alkaloid compound extracted from plants of the Gelsemium genus.[1] In animal models, it is primarily investigated for its potent anti-inflammatory and anxiolytic properties.[1][2] Recent studies have highlighted its role as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, making it a valuable tool for research in sepsis and other inflammatory conditions.[3][4][5]

Q2: What are the main challenges in delivering this compound in animal models?

The primary challenges associated with this compound delivery stem from its physicochemical properties, which are common to many alkaloids. These include:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which complicates the preparation of simple aqueous formulations for injection.

  • Potential for Instability: Alkaloid structures can be susceptible to degradation, necessitating careful formulation and storage.

  • Toxicity: Gelsemium alkaloids can exhibit toxicity, and species-specific differences in metabolism have been observed.[2][3][6][7][8]

  • Blood-Brain Barrier (BBB) Penetration: For neurological applications, overcoming the BBB is a significant hurdle.

Q3: What are the recommended administration routes for this compound in mice?

The most commonly reported and validated route of administration for this compound in mice is intraperitoneal (IP) injection.[1] Oral administration is often challenging due to the low oral bioavailability of related alkaloids.[9][10] The choice of administration route should be guided by the specific experimental goals and the pharmacokinetic profile of the chosen formulation.

Troubleshooting Guides

Issue 1: this compound Precipitation in Formulation

Problem: My this compound solution is cloudy, or the compound precipitates out of solution upon preparation or before injection.

Possible Causes and Solutions:

Cause Solution
Poor Aqueous Solubility This compound has limited solubility in aqueous solutions. Avoid using water as the primary solvent.
Inappropriate Solvent System A co-solvent system is often necessary. Start by dissolving this compound in an organic solvent before diluting it with an aqueous vehicle.
pH of the Formulation The solubility of alkaloids is often pH-dependent. Adjusting the pH of the aqueous component may improve solubility.
Low Temperature Solubility can decrease at lower temperatures. Prepare and store the formulation at room temperature unless stability studies indicate otherwise.

Recommended Starting Protocol for Solubilization:

  • Dissolve this compound in an organic solvent such as a mixture of trifluoroethanol (TFE) and dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH3CN).[3]

  • Slowly add this organic solution to an aqueous vehicle (e.g., saline or PBS) while vortexing to create a homogenous suspension or solution.

  • For IP injections, ensure the final concentration of the organic solvent is low to minimize toxicity.

Issue 2: Inconsistent Experimental Results

Problem: I am observing high variability in the outcomes of my animal experiments.

Possible Causes and Solutions:

Cause Solution
Inhomogeneous Formulation If this compound is not fully dissolved or evenly suspended, the administered dose will be inconsistent. Ensure thorough mixing before each injection.
Instability of this compound This compound may degrade in certain solvents or under specific storage conditions. Prepare fresh formulations for each experiment and conduct stability studies if the formulation is to be stored.
Variability in Animal Models Species, strain, age, and sex can all influence the metabolism and response to this compound.[3][6] Ensure consistency in the animal model used.
Incorrect Injection Technique Improper IP injection can lead to administration into the subcutaneous space, muscle, or abdominal organs, affecting absorption and efficacy. Ensure proper training in IP injection techniques.
Issue 3: Off-Target Effects or Toxicity

Problem: I am observing unexpected side effects or toxicity in my animal models.

Possible Causes and Solutions:

Cause Solution
High Dose The therapeutic window for this compound may be narrow. Perform a dose-response study to determine the optimal dose with minimal toxicity.
Solvent Toxicity The organic solvents used for solubilization can have their own toxic effects. Minimize the concentration of organic solvents in the final formulation.
Off-Target Pharmacological Effects This compound may have other biological targets besides the STING pathway. Carefully observe and document all physiological and behavioral changes in the animals.
Metabolic Differences As noted, different species metabolize this compound differently.[3][6] Be cautious when extrapolating data from one species to another.

Data Summary

Table 1: In Vivo Administration of this compound in a Murine Sepsis Model

Parameter Details
Animal Model C57BL/6J mice
Administration Route Intraperitoneal (IP) Injection
Dosages 10 mg/kg and 20 mg/kg
Formulation This compound was administered as a solution (specific solvent not detailed in the primary study, but likely a co-solvent system due to solubility).
Therapeutic Effect Significantly extended the survival period and mitigated acute organ damage in a cecal ligation and puncture (CLP)-induced sepsis model.[1]

Table 2: Effect of this compound on Serum Cytokine Levels in a Murine Sepsis Model

Cytokine Effect of this compound Treatment (10 and 20 mg/kg)
IL-6 Significant reduction in serum levels.[1]
TNF-α Significant reduction in serum levels.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoparticle Formulation (General Protocol)

This is a general protocol for preparing Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which can be adapted for this compound.

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a volatile organic solvent such as dichloromethane (DCM) or acetonitrile.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G) and insert it at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Inject the this compound formulation slowly.

  • Monitoring: Monitor the animal for any signs of distress after the injection.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER Membrane) TBK1 TBK1 STING_ER->TBK1 recruits & activates Ub Ubiquitin STING_ER->Ub K48-linked ubiquitination dsDNA Cytosolic dsDNA dsDNA->cGAS activates This compound This compound This compound->STING_ER competitively binds & - inhibits dimerization - promotes ubiquitination cGAMP->STING_ER binds & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN Type I Interferons (IFN-α/β) pIRF3_dimer->IFN translocates & induces transcription Proteasome Proteasome Ub->Proteasome degradation

Caption: this compound's mechanism of action on the STING signaling pathway.

Troubleshooting_Workflow Start Start: This compound Delivery Experiment Problem Problem Encountered? Start->Problem Precipitation Precipitation in Formulation? Problem->Precipitation Yes Success Successful Experiment Problem->Success No Inconsistent Inconsistent Results? Precipitation->Inconsistent No Sol_A Check Solvents: - Use co-solvents (e.g., DMSO, TFE/DCM) - Avoid pure aqueous solutions Precipitation->Sol_A Yes Toxicity Toxicity Observed? Inconsistent->Toxicity No Inc_A Check Formulation Homogeneity: - Ensure complete dissolution/suspension - Vortex before each injection Inconsistent->Inc_A Yes Tox_A Perform Dose-Response Study: - Titrate to find optimal dose Toxicity->Tox_A Yes Sol_B Optimize Formulation: - Adjust pH - Consider nanoformulation Sol_A->Sol_B Inc_B Verify Compound Stability: - Prepare fresh solutions - Perform stability studies Inc_A->Inc_B Tox_B Minimize Solvent Toxicity: - Reduce concentration of organic solvents Tox_A->Tox_B

Caption: Troubleshooting workflow for this compound delivery experiments.

References

Gelsevirine interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gelsevirine (B199093). The information provided is designed to help identify and resolve potential interference of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological targets?

A1: this compound is an oxindole (B195798) alkaloid compound.[1][2] Its primary known biological targets are the Stimulator of Interferon Genes (STING) protein and Janus Kinase 2 (JAK2).[1] It has been shown to inhibit STING signaling by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, which prevents STING dimerization and subsequent activation.[3][4][5]

Q2: Are there any known instances of this compound directly interfering with common laboratory assays?

A2: To date, there are no specific studies published that document direct interference of this compound with common laboratory assays. However, based on its chemical structure and mechanism of action, potential interferences can be predicted and should be proactively addressed.

Q3: What are the chemical properties of this compound that I should be aware of for my experiments?

A3: this compound is an oxindole alkaloid with the molecular formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol .[1][6] Its solubility is limited in methanol (B129727) (sparingly soluble at 1-10 mg/ml) and it is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][6] It is supplied as a solid.[1] Given its complex heterocyclic structure, there is a potential for autofluorescence, which should be considered in fluorescence-based assays.

Troubleshooting Guides

This section provides troubleshooting guidance for specific laboratory assays where this compound's properties could potentially lead to interference.

Immunoassays (ELISA, Western Blot)

Potential Issue: this compound, by binding to STING or JAK2, could mask epitopes recognized by antibodies in immunoassays, leading to false-negative or reduced signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for potential this compound interference in immunoassays.

Detailed Steps:

  • Antibody Validation: Ensure the primary antibody has been validated for the specific application (e.g., ELISA, Western Blot, immunoprecipitation) and is known to recognize its target in the expected experimental conditions.

  • Spike and Recovery:

    • Prepare a sample containing a known amount of the purified target protein (STING or JAK2).

    • Add this compound at the experimental concentration to this sample.

    • Run the immunoassay and compare the signal to a control sample without this compound.

    • A significant reduction in signal in the presence of this compound suggests interference.

  • Denaturing Western Blot: If you suspect epitope masking in an assay that detects the native protein conformation (like ELISA or immunoprecipitation), try to detect the protein using a denaturing Western Blot. The denaturation process should expose the epitope, and if the signal is restored, it confirms the masking effect.

  • Alternative Antibody: If interference is confirmed, consider using a polyclonal antibody or a monoclonal antibody that targets a different epitope on the protein, preferably one that is distant from the this compound binding site.

STING Activation Assays

Potential Issue: When studying STING activation, this compound's inhibitory effect could be misinterpreted as a cytotoxic effect or an off-target effect on the reporter system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for STING activation assays in the presence of this compound.

Detailed Steps:

  • Assess Cell Viability: Run a parallel cell viability assay (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo) to ensure that the observed decrease in the STING activation signal is not due to this compound-induced cell death.

  • Reporter Counter-Screen: To rule out direct inhibition of the reporter enzyme (e.g., luciferase, β-galactosidase), perform a counter-screen. This can be done by using a cell line with a constitutively active promoter (e.g., CMV, SV40) driving the expression of the same reporter gene. If this compound reduces the signal in this assay, it indicates direct interference with the reporter system.

JAK2 Phosphorylation Assays

Potential Issue: Small molecule inhibitors can sometimes paradoxically increase the phosphorylation of their kinase target or have off-target effects. When assessing JAK2 phosphorylation, it's crucial to confirm that the observed effects of this compound are specific to its intended mechanism.

Troubleshooting Workflow:

References

Validation & Comparative

Gelsevirine's Grip on STING: A Biochemical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive biochemical validation of the Gelsevirine-STING binding site. It objectively compares this compound's performance with other STING inhibitors and offers detailed experimental data and protocols to support further investigation into STING-targeted therapeutics.

This compound, a natural compound, has emerged as a novel inhibitor of the STIMulator of INterferon Genes (STING) protein, a critical component of the innate immune system.[1] Understanding the precise mechanism of this interaction is paramount for its development as a potential therapeutic agent for STING-related inflammatory diseases. This guide delves into the biochemical validation of the this compound-STING binding site, presenting a comparative analysis with other known STING inhibitors.

The STING Signaling Pathway: A Visual Overview

The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Upon activation, STING triggers a cascade of events leading to the production of type I interferons and other pro-inflammatory cytokines. This compound intervenes in this pathway by directly binding to STING and inhibiting its activation.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive activates STING_active STING (active) Trafficking STING_inactive->STING_active translocates This compound This compound This compound->STING_inactive binds & inhibits TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates IFN_genes Interferon Genes IRF3_dimer->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Comparative Analysis of STING Inhibitors

This compound distinguishes itself from other STING inhibitors through its specific mechanism of action and binding affinity. The following table summarizes the key quantitative data for this compound and two other well-characterized STING inhibitors, H-151 and SN-011.

CompoundTargetMechanism of ActionBinding Affinity (Kd)Cellular Potency (IC50)
This compound STING (CDN-binding pocket)Locks STING in an inactive conformation and promotes K48-linked ubiquitination and degradation.[1][2]27.6 μM[2]Not explicitly reported
H-151 STING (Cys91)Covalently binds to Cys91, blocking STING palmitoylation and activation.[3][4]Not explicitly reported~138 nM (in MEFs), ~109.6 nM (in BMDMs), ~134.4 nM (in HFFs)[3][4]
SN-011 STING (CDN-binding pocket)Binds to the CDN-binding pocket with high affinity, locking STING in an open, inactive conformation.[3]4.03 nM[3]~127.5 nM (in MEFs), ~107.1 nM (in BMDMs), ~502.8 nM (in HFFs)[3]

Experimental Validation of the this compound-STING Interaction

The direct binding of this compound to the STING protein has been validated through a series of biochemical and cellular assays. The following diagram illustrates a typical experimental workflow for confirming this interaction.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_downstream Functional Validation in_silico In Silico Docking spr Surface Plasmon Resonance (SPR) in_silico->spr Predicts binding site biotin_pd Biotin (B1667282) Pull-Down Assay spr->biotin_pd Confirms direct binding cetsa Cellular Thermal Shift Assay (CETSA) biotin_pd->cetsa Validates intracellular binding dimerization STING Dimerization Assay cetsa->dimerization Assesses functional impact phosphorylation Downstream Signaling Analysis (p-TBK1, p-IRF3) dimerization->phosphorylation Measures pathway inhibition

Caption: Experimental workflow for validating the this compound-STING binding site.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the this compound-STING binding site.

Surface Plasmon Resonance (SPR) Assay

Objective: To quantitatively measure the binding affinity and kinetics of this compound to purified STING protein.

Materials:

  • Purified recombinant human STING protein (C-terminal domain)

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of STING Protein:

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the purified STING protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the injection of STING protein.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in the running buffer.

    • Inject the this compound solutions over both the STING-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound this compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Biotin Pull-Down Assay

Objective: To confirm the direct interaction between this compound and STING in a cellular context.

Materials:

  • Biotinylated this compound (Biotin-GS)

  • Cells expressing HA-tagged STING (e.g., HEK293T cells transfected with HA-STING plasmid)

  • Streptavidin-conjugated beads (e.g., magnetic beads)

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Anti-HA antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysate Preparation:

    • Culture cells expressing HA-tagged STING.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation with Biotinylated this compound:

    • Incubate the cell lysate with biotinylated this compound for a specified time at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone.

    • For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated compound.

  • Pull-Down with Streptavidin Beads:

    • Add streptavidin-conjugated beads to the lysate-biotin-GS mixture and incubate to allow the biotinylated compound (and any bound proteins) to bind to the beads.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect the presence of STING that was pulled down by the biotinylated this compound.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct engagement of this compound with STING within intact cells.

Materials:

  • Cells expressing STING

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Western blotting apparatus and reagents

Protocol:

  • Cell Treatment:

    • Treat cultured cells with either this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into separate tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

    • Include a non-heated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of soluble STING protein in each sample by Western blotting using a STING-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for STING at each temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound binds to and stabilizes the STING protein.

References

Gelsevirine's Anti-Inflammatory Edge: A Comparative Analysis of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research reveals that gelsevirine (B199093), a prominent alkaloid from the Gelsemium genus, exhibits significant anti-inflammatory properties, often comparable to or exceeding those of its chemical relatives, including koumine (B8086292) and gelsemine (B155926). This guide synthesizes the available experimental data to provide a comparative overview of the anti-inflammatory efficacy of these compounds, offering valuable insights for researchers and drug development professionals.

The anti-inflammatory potential of Gelsemium alkaloids has been a subject of growing interest in the scientific community.[1][2] These compounds, extracted from plants of the Gelsemium genus, have been traditionally used in medicine for various ailments.[1] Modern pharmacological studies have begun to elucidate the mechanisms behind their therapeutic effects, with a particular focus on their analgesic and anti-inflammatory activities.[3][4] Among the various alkaloids, this compound, koumine, and gelsemine have emerged as key players in modulating inflammatory responses.

Comparative Efficacy: A Quantitative Look

While direct head-to-head comparative studies across a wide range of inflammatory models are limited, existing research provides valuable quantitative data on the individual and sometimes comparative efficacy of this compound and other Gelsemium alkaloids.

A recent study highlighted this compound as a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that, when overactivated, can lead to excessive inflammation.[5][6] The study demonstrated that this compound binds to STING with a high affinity, exhibiting a dissociation constant (Kd) of 27.6 μM.[5][6] This interaction inhibits the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.

In a comparative context, one study investigated the modulatory effects of koumine, gelsemine, and this compound on GABAA receptors (GABAARs), which are involved in neuroinflammation. The half-maximal inhibitory concentrations (IC50) were determined to be 142.8 µM for koumine, 170.8 µM for gelsemine, and 251.5 µM for this compound, suggesting koumine as the most potent modulator of this specific target among the three.[7]

It is important to note that the anti-inflammatory activity of these alkaloids is not limited to a single mechanism. For instance, gelsemine has been shown to exert its effects through the activation of spinal α3 glycine (B1666218) receptors, leading to the production of the neurosteroid allopregnanolone (B1667786), which has known anti-inflammatory properties.[8][9] Similarly, koumine has been demonstrated to alleviate inflammatory and neuropathic pain, with its analgesic effects potentially linked to the upregulation of allopregnanolone in the spinal cord.[10][11]

The following table summarizes the available quantitative data on the anti-inflammatory and related activities of this compound, koumine, and gelsemine.

AlkaloidTarget/ModelEfficacy MetricValueReference
This compound STING ProteinBinding Affinity (Kd)27.6 μM[5][6]
GABAA ReceptorIC50251.5 µM[7]
Koumine GABAA ReceptorIC50142.8 µM[7]
Acetic Acid-Induced Writhing (mice)Analgesic EffectDose-dependent reduction[11]
Formalin-Induced Licking (mice)Analgesic EffectDose-dependent reduction of Phase II[11]
Gelsemine GABAA ReceptorIC50170.8 µM[7]
H(3)-Strychnine Binding (rat spinal cord)Inhibition Constant (Ki)21.9 μM[8]
Formalin-Induced Tonic Pain (rat)ED500.5-0.6 μg (intrathecal)[8]

Delving into the Mechanisms: Signaling Pathways

The anti-inflammatory effects of Gelsemium alkaloids are mediated through various signaling pathways. This compound's unique ability to directly target the STING pathway represents a significant finding. The diagram below illustrates the proposed mechanism of this compound's anti-inflammatory action.

Gelsevirine_STING_Pathway cluster_extracellular Extracellular/Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS activates 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP produces STING STING 2'3'-cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines STING->Pro-inflammatory Cytokines activates NF-κB pathway (not fully shown) IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes IFN-I Genes p-IRF3->IFN-I Genes translocates to nucleus & induces transcription This compound This compound This compound->STING inhibits

This compound's inhibition of the STING signaling pathway.

In contrast, the anti-inflammatory actions of gelsemine and koumine are more closely linked to the modulation of neurotransmitter receptors and the subsequent production of neurosteroids, which can dampen inflammatory responses within the central nervous system.

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validation of the cited findings, it is crucial to understand the experimental protocols employed.

STING Binding Affinity Assay (for this compound):

  • Method: Surface Plasmon Resonance (SPR).[5][6]

  • Procedure: Recombinant human STING protein was immobilized on a sensor chip. Various concentrations of this compound were then passed over the chip, and the binding kinetics were measured to determine the dissociation constant (Kd).[5][6]

GABAA Receptor Modulation Assay (for Koumine, Gelsemine, and this compound):

  • Method: Electrophysiological recordings from oocytes expressing specific GABAA receptor subunits.[7]

  • Procedure: Xenopus oocytes were injected with cRNA encoding for GABAA receptor subunits. Two-electrode voltage-clamp recordings were used to measure the GABA-evoked currents in the presence of varying concentrations of the alkaloids to determine the IC50 values.[7]

In Vivo Analgesic and Anti-inflammatory Models (for Koumine and Gelsemine):

  • Acetic Acid-Induced Writhing Test (Koumine): Mice were intraperitoneally injected with acetic acid to induce abdominal writhing. The number of writhes was counted after the administration of koumine or a vehicle control.[11]

  • Formalin Test (Koumine, Gelsemine): Formalin was injected into the paw of rodents, and the time spent licking the injected paw was measured in two phases (early/acute and late/inflammatory). The alkaloids were administered prior to the formalin injection to assess their effect on both phases of pain.[8][11]

The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of Gelsemium alkaloids in a cell-based assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis Cell Culture 1. Culture Macrophages (e.g., RAW 264.7) Alkaloid Treatment 2. Pre-treat with Gelsemium Alkaloid (e.g., this compound) Cell Culture->Alkaloid Treatment Inflammatory Stimulus 3. Induce Inflammation (e.g., with LPS or cGAMP) Alkaloid Treatment->Inflammatory Stimulus Cytokine Measurement 4a. Measure Cytokine Levels (e.g., ELISA for TNF-α, IL-6) Inflammatory Stimulus->Cytokine Measurement Gene Expression 4b. Analyze Gene Expression (e.g., qPCR for inflammatory genes) Inflammatory Stimulus->Gene Expression Protein Analysis 4c. Assess Protein Signaling (e.g., Western Blot for p-TBK1, p-IRF3) Inflammatory Stimulus->Protein Analysis

References

A Comparative Analysis of Gelsevirine and Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel anti-inflammatory agent Gelsevirine with conventional anti-inflammatory drugs, specifically non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information presented is intended to support research and development efforts in the field of inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Conventional therapies, such as NSAIDs and corticosteroids, have long been the mainstay of treatment, but their use is often associated with significant side effects. This compound, an alkaloid isolated from the plant Gelsemium elegans, has emerged as a promising anti-inflammatory candidate with a novel mechanism of action, offering the potential for a safer and more targeted therapeutic approach.

Mechanism of Action

The anti-inflammatory effects of this compound, NSAIDs, and corticosteroids are mediated through distinct signaling pathways.

This compound: this compound exerts its anti-inflammatory effects primarily through the inhibition of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2][3] Cytosolic DNA, a danger signal released during infection or tissue damage, activates cyclic GMP-AMP synthase (cGAS) to produce cyclic GMP-AMP (cGAMP). cGAMP then binds to STING on the endoplasmic reticulum, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons. Activated STING also triggers the NF-κB pathway, resulting in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] this compound has been shown to competitively bind to STING, preventing its activation and downstream signaling.[2][3]

Conventional Anti-inflammatory Drugs:

  • NSAIDs (e.g., Ibuprofen): NSAIDs primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The inhibition of COX-2 is responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with some of their side effects, such as gastrointestinal irritation.[5]

  • Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. They bind to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes. More significantly, the activated GR can directly interact with and inhibit pro-inflammatory transcription factors, such as NF-κB and AP-1, a process known as transrepression.[6] This leads to a broad suppression of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Corticosteroids can also inhibit phospholipase A2, an enzyme upstream of the arachidonic acid cascade, thereby reducing the production of both prostaglandins and leukotrienes.[7]

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the anti-inflammatory potency of this compound and conventional drugs. It is important to note that the data are derived from different studies and experimental setups, which may not allow for direct, head-to-head comparisons of potency. The IC50 values for this compound reflect its inhibition of STING-mediated cytokine production, while the values for NSAIDs and corticosteroids are primarily based on COX inhibition or suppression of LPS-induced cytokine production.

DrugTarget/AssayCell Line/SystemIC50 ValueReference
This compound STING-dependent IFN-β productionRAW 264.7 (murine macrophages)5.365 µM[2]
STING-dependent IFN-β productionTHP-1 (human monocytes)0.766 µM[2]
Ibuprofen COX-1 inhibitionHuman peripheral monocytes12 µM
COX-2 inhibitionHuman peripheral monocytes80 µM
COX-1 inhibitionIsolated enzyme13 µM
COX-2 inhibitionIsolated enzyme370 µM
LPS-induced NF-κB bindingMacrophages> 100 µM (partial suppression at 200 µM)[8]
Dexamethasone LPS-induced TNF-α secretionRAW 264.7 macrophagesSignificant suppression at 1 µM[9][10]
LPS-induced IL-6 and TNF-α productionRAW 264.7 macrophagesSignificant reduction with 6 µM[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

LPS-Induced Cytokine Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS).

Cell Culture:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Treatment:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dexamethasone, or ibuprofen) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours).

Cytokine Measurement:

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Normalize the cytokine concentrations to the total protein content of the cells in each well, determined using a BCA protein assay.

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol is used to investigate the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Cell Lysis and Protein Quantification:

  • After treatment as described in the previous protocol, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Gelsevirine_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING (ER Membrane) cGAMP->STING TBK1 TBK1 STING->TBK1 IKK IKK STING->IKK IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n This compound This compound This compound->STING inhibits IFN Type I IFN Genes pIRF3_n->IFN Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_n->Cytokines

Caption: this compound's anti-inflammatory mechanism via STING pathway inhibition.

NSAID_Signaling_Pathway cluster_membrane cluster_cytoplasm Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (constitutive) ArachidonicAcid->COX1 COX2 COX-2 (inducible) ArachidonicAcid->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam NSAID NSAID (e.g., Ibuprofen) NSAID->COX1 inhibits NSAID->COX2 inhibits

Caption: NSAID mechanism of action via COX enzyme inhibition.

Corticosteroid_Signaling_Pathway cluster_cytoplasm cluster_nucleus Corticosteroid Corticosteroid (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_active Activated GR GR_n Activated GR GR_active->GR_n NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 AP1_n AP-1 AP1->AP1_n GR_n->NFkB_n inhibits GR_n->AP1_n inhibits AntiInflamGenes Anti-inflammatory Gene Expression GR_n->AntiInflamGenes activates ProInflamGenes Pro-inflammatory Gene Expression NFkB_n->ProInflamGenes AP1_n->ProInflamGenes

Caption: Corticosteroid anti-inflammatory signaling pathways.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment Pre-treatment with Test Compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa ELISA for Cytokine Quantification supernatant_collection->elisa western_blot Western Blot for Signaling Proteins cell_lysis->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Conclusion

This compound represents a promising new class of anti-inflammatory agents with a distinct mechanism of action targeting the STING signaling pathway. This offers a potential advantage over conventional NSAIDs and corticosteroids by providing a more targeted approach to inflammation, which may translate to an improved safety profile. However, further head-to-head comparative studies are required to definitively establish its relative efficacy and safety in various inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to further investigate the therapeutic potential of this compound and to compare its performance with existing anti-inflammatory drugs.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Gelsevirine, a potent oxindole (B195798) alkaloid. Adherence to these protocols is essential to mitigate the significant health risks associated with this compound. This compound and other alkaloids from the Gelsemium genus are highly toxic and can cause severe adverse effects, including respiratory depression, paralysis, and in extreme cases, death.[1][2][3]

Hazard Assessment and Toxicological Data

This compound is an alkaloid derived from plants of the Gelsemium genus, which are known for their high toxicity.[1][4] All parts of the Gelsemium plant are considered toxic.[4] The primary toxic components are indole (B1671886) alkaloids, with this compound being one of them.[1] Poisoning primarily affects the nervous, digestive, and respiratory systems, with symptoms that can include dizziness, nausea, abdominal pain, convulsions, and respiratory failure.[1][2] The therapeutic dose of these alkaloids is very close to the toxic dose, necessitating extreme caution during handling.[1]

MetricValueSource
LD50 (Total Alkaloids of Gelsemium elegans Benth, oral, mice) 15 mg/kg[1]
LD50 (Total Alkaloids of Gelsemium elegans Benth, intraperitoneal, mice) 4 mg/kg[1]
Observed Toxic Effects Respiratory depression, decreased heart rate, lowered blood pressure, paralysis, asphyxia.[1][2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is utilized. The following PPE is mandatory for all procedures involving this compound.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_doffing Doffing & Hygiene start Handling this compound Required? risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review Safety Data Sheet risk_assessment->sds_review engineering_controls Work in a Certified Chemical Fume Hood sds_review->engineering_controls hand_protection Wear Nitrile Gloves (Double Gloving Recommended) engineering_controls->hand_protection body_protection Wear a Fully Buttoned Laboratory Coat hand_protection->body_protection eye_protection Wear Chemical Safety Goggles body_protection->eye_protection respiratory_protection Use a NIOSH-approved Respirator (if potential for aerosolization) eye_protection->respiratory_protection handling Proceed with Handling this compound respiratory_protection->handling decontamination Decontaminate Surfaces and Equipment handling->decontamination disposal Dispose of Waste in a Labeled Hazardous Waste Container decontamination->disposal doffing Doff PPE in Correct Order disposal->doffing hand_hygiene Wash Hands Thoroughly doffing->hand_hygiene end Procedure Complete hand_hygiene->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.